Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Significance
As drug discovery increasingly moves toward complex, sp³-rich three-dimensional architectures, conformationally restricted bicyclic scaffolds have become invaluable. (9aS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one (CAS: 930783-25-8) represents a highly specialized chiral building block consisting of a piperazine ring fused to a morpholin-3-one system.
The strategic value of this scaffold lies in its rigid geometry. By locking the spatial orientation of the bridgehead carbon (C9a) in the (S)-configuration, it dictates the vectorial projection of attached pharmacophores. This conformational restriction minimizes entropic penalties upon target binding, improves metabolic stability, and mitigates off-target liabilities (such as hERG channel blockade) commonly associated with flexible piperazine derivatives. It is a critical intermediate in the synthesis of next-generation dual NK-1/NK-3 receptor antagonists and peptide deformylase (PDF) inhibitors[1].
Physicochemical & Structural Properties
Understanding the baseline physicochemical properties of this scaffold is essential for predicting its behavior in downstream synthetic steps and its contribution to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final Active Pharmaceutical Ingredient (API).
Low molecular weight allows for extensive functionalization.
Stereocenter
C9a (S)-configuration
Dictates 3D spatial trajectory of substituents.
TPSA
58.64 Ų
Optimal for membrane permeability and BBB penetration.
H-Bond Donors
1 (Secondary amine at N8)
Primary site for downstream derivatization.
H-Bond Acceptors
3 (N5, O2, C=O)
Facilitates target protein interactions.
Pharmacological Utility & Pathway Modulation
The (9aS)-bicyclic core is prominently featured in the development of dual neurokinin (NK-1 and NK-3) receptor antagonists, such as the clinical-stage compound elinzanetant [3]. In these architectures, the rigid morpholinone-piperazine core acts as a central hub, precisely orienting aryl groups to competitively block the binding of Substance P and Neurokinin B to their respective G-protein coupled receptors (GPCRs).
Figure 1: Mechanism of action for dual NK-1/NK-3 receptor antagonists utilizing the (9aS)-scaffold.
De Novo Synthetic Methodology
To maintain absolute control over the (S)-stereocenter and prevent unwanted side reactions, the synthesis of this bicyclic core relies on an orthogonally protected chiral precursor. The following self-validating protocol details the synthesis from (S)-4-Boc-piperazin-2-ylmethanol.
Step 1: Regioselective N-Acylation
Objective: Form the chloroacetamide intermediate by selectively acylating the secondary amine over the primary alcohol.
Procedure: Dissolve 1.0 eq of (S)-4-Boc-piperazin-2-ylmethanol in anhydrous Dichloromethane (DCM). Add 1.5 eq of Triethylamine (TEA). Cool the reaction vessel to 0 °C under an inert N₂ atmosphere. Dropwise, add 1.1 eq of chloroacetyl chloride. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
Causality: The secondary amine is kinetically more nucleophilic than the primary alcohol. Maintaining the reaction at 0 °C maximizes this chemoselectivity. TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent protonation of the piperazine nitrogen, which would prematurely halt the reaction.
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using 5% MeOH in DCM with a Ninhydrin stain. The starting material will stain purple (free amine), whereas the fully acylated intermediate will not stain, confirming complete conversion.
Objective: Close the morpholin-3-one ring via intramolecular etherification.
Procedure: Isolate the chloroacetamide intermediate and dissolve it in anhydrous Tetrahydrofuran (THF). Cool to 0 °C. Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 4 hours, warming to room temperature. Quench carefully with saturated aqueous NH₄Cl.
Causality: NaH is a strong, non-nucleophilic base. It quantitatively deprotonates the primary alcohol to an alkoxide without hydrolyzing the newly formed amide bond or directly substituting the alkyl chloride. The resulting alkoxide undergoes a rapid, entropically favored intramolecular Sₙ2 attack on the α-carbon of the chloroacetamide, displacing the chloride ion to form the fused bicyclic system. The stereocenter at C9a is not involved in the bond-breaking/making process, ensuring 100% retention of the (S)-configuration.
Validation Checkpoint: LC-MS analysis of the crude mixture must show the disappearance of the intermediate mass and the appearance of the [M+H]⁺ peak corresponding to the cyclized product (m/z 257.1 for the Boc-protected core).
Step 3: Boc Deprotection & Salt Formation
Objective: Remove the tert-butyl carbamate (Boc) protecting group to yield the active secondary amine.
Procedure: Dissolve the Boc-protected bicyclic core in a minimal volume of DCM. Add 5.0 eq of 4M HCl in Dioxane. Stir at room temperature for 3 hours. Concentrate in vacuo and triturate the residue with diethyl ether to precipitate the product.
Causality: Strongly acidic conditions selectively cleave the Boc group via the formation of isobutylene and CO₂ gas, driving the reaction to completion. Isolating the product as a hydrochloride salt prevents oxidative degradation of the free amine and drastically improves shelf-life and handling properties.
Validation Checkpoint: Chiral HPLC against a racemic reference standard must yield an enantiomeric excess (ee) > 99%, validating that no racemization occurred during the strongly basic cyclization step.
Figure 2: Step-by-step synthetic workflow for the (9aS)-bicyclic core.
Analytical Characterization Protocol
To ensure the integrity of the synthesized (9aS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one hydrochloride, the following analytical signatures must be verified:
Mass Spectrometry (LC-MS, ESI+): The free base exact mass is 156.09. The mass spectrum will exhibit a dominant [M+H]⁺ pseudomolecular ion at m/z 157.1 .
¹H NMR (400 MHz, D₂O): The rigid bicyclic conformation induces distinct magnetic environments for diastereotopic protons.
The bridgehead proton at C9a will appear as a complex multiplet (~3.6 - 3.8 ppm) due to coupling with the adjacent CH₂ groups.
The isolated CH₂ of the oxazine ring (C3), situated between the ether oxygen and the lactam carbonyl, will appear as an AB quartet or two distinct doublets (~4.1 - 4.4 ppm, J ≈ 16 Hz) due to the lack of free rotation in the fused ring system.
¹³C NMR (100 MHz, D₂O): 7 distinct carbon signals. The lactam carbonyl (C4) will resonate furthest downfield at approximately 168 - 170 ppm .
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 22989513, Hexahydropyrazino[2,1-c][1,4]oxazin-3(4H)-one". PubChem. URL:[Link]
Trower, M., et al. "Novel pharmaceutical formulation comprising dual nk-1 / nk-3 receptor antagonists". Patent CL-2020002350-A1. Kandy Therapeutics Ltd. URL:[Link]
Exploratory
(9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one chemical structure elucidation
An In-depth Technical Guide to the Chemical Structure Elucidation of (9AS)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a co...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Chemical Structure Elucidation of (9AS)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the complete chemical structure elucidation of (9AS)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one, a bicyclic heterocyclic compound of interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and drug development professionals, offering a logical workflow that integrates mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. By not just listing steps but explaining the causality behind experimental choices, this document serves as a self-validating system for structural verification, grounded in authoritative scientific principles.
Introduction: The Structural Challenge
(9AS)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one is a chiral, saturated bicyclic lactam with the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol [3][4][5]. Its structure, featuring a fused piperazine and morpholinone ring system, presents a compelling challenge for unambiguous characterization. The presence of a stereocenter at the bridgehead carbon (C9a) necessitates not only the confirmation of its constitution but also the determination of its absolute configuration. This guide outlines a multi-technique approach to systematically deconstruct and then reconstruct the molecule's chemical identity.
The Elucidation Workflow: A Multi-Pillar Approach
A robust structural elucidation strategy relies on the convergence of data from multiple independent analytical techniques. Our approach is sequential, beginning with the determination of molecular mass and elemental composition, followed by the mapping of the carbon-hydrogen framework and connectivity, and culminating in the definitive assignment of stereochemistry.
Caption: A workflow for 2D structure confirmation using NMR.
Key HMBC Correlations to Confirm the Bicyclic Core:
The proton at C9a should show a correlation to the carbonyl carbon (C4).
Protons at C1 should show correlations to C9a.
Protons at C8 should show correlations to C9a.
Protons on C2 should show a correlation to the carbonyl carbon C4.
By systematically analyzing these 1D and 2D NMR spectra, the complete bonding network of the molecule can be pieced together, confirming the hexahydropyrazino-[2,1-c]o[1][2]xazin-4(3H)-one constitution.
Pillar 3: Single-Crystal X-ray Crystallography - The Definitive Answer
Rationale: While NMR can often provide information on relative stereochemistry through techniques like NOESY, single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule, including its absolute configuration.[1][6][7] The most reliable method to determine the absolute configuration of chiral molecules is X-ray crystallography.[8]
Experimental Protocol:
Crystallization: This is often the most challenging step. The compound must be crystallized from a suitable solvent or solvent system to yield single crystals of sufficient size and quality (typically >20 µm).[1] Techniques include slow evaporation, vapor diffusion, and cooling.
Data Collection: A single crystal is mounted on a diffractometer. Using a copper (Cu) X-ray source is particularly suited for absolute structure determinations of light-atom chiral organic compounds.[1] Data is collected at a low temperature (e.g., 100 K) to minimize thermal motion.
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The absolute configuration is determined by analyzing anomalous dispersion effects, typically reported as the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the (9aS) configuration.
Expected Outcome:
The X-ray analysis will provide a complete 3D model of the molecule, confirming the connectivity established by NMR and, crucially, providing the absolute stereochemistry at the C9a center. It will also reveal the preferred conformation of the fused six-membered rings in the solid state.
Conclusion: A Self-Validating Structural Dossier
By following this multi-pillar approach, a complete and self-validating structural dossier for (9AS)-Hexahydropyrazino-[2,1-c]o[1][2]xazin-4(3H)-one is assembled. The HRMS data provides the elemental formula, a comprehensive suite of NMR experiments establishes the molecular constitution and covalent framework, and single-crystal X-ray crystallography delivers the definitive absolute configuration. This rigorous, evidence-based workflow ensures the highest level of scientific integrity and provides the trustworthy structural foundation required for further research and development activities.
References
School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. The University of Queensland. Retrieved from [Link]
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
Unknown Author. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
De-Bôer, D., et al. (2015). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]
JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]
Unknown Author. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate. Retrieved from [Link]
Unknown Author. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Retrieved from [Link]
Tiefenbacher, K., et al. (2017). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. Retrieved from [Link]
Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
Pinto, M., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Semantic Scholar. Retrieved from [Link]
NextSDS. (n.d.). Hexahydropyrazino[2,1-C]O[1][2]xazin-4(3H)-One Hydrochloride. Retrieved from [Link]
Fraser, R. R., & Piquett, P. J. (1959). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Retrieved from [Link]
PubChem. (n.d.). Hexahydropyrazino[2,1-c]o[1][2]xazin-3(4H)-one. Retrieved from [Link]
The (9aS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one Scaffold: Structural Dynamics, Synthesis, and Therapeutic Applications
Executive Summary The transition from flat, sp2-hybridized aromatic rings to structurally complex, sp3-rich bicyclic scaffolds represents a paradigm shift in modern medicinal chemistry. At the forefront of this evolution...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from flat, sp2-hybridized aromatic rings to structurally complex, sp3-rich bicyclic scaffolds represents a paradigm shift in modern medicinal chemistry. At the forefront of this evolution is the (9aS)-hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one core (CAS: 930783-25-8)[1]. By enforcing a rigid 3D conformation, this bicyclic pharmacophore minimizes the entropic penalty of receptor binding, improves metabolic stability, and grants precise vectorial projection of functional groups. This technical whitepaper dissects the structural causality, therapeutic applications, and self-validating synthetic methodologies of this critical scaffold, tailored for drug development professionals.
Structural Dynamics and Causality of the (9aS) Stereocenter
The hexahydropyrazino[2,1-c][1,4]oxazine core is a fused bicyclic aliphatic heterocycle. The incorporation of the oxazine ring serves a dual purpose:
Metabolic Shielding: The oxygen atom inductively lowers the pKa of the adjacent piperazine nitrogens. This reduction in basicity decreases lipophilicity (LogP), thereby reducing off-target hERG channel liabilities and mitigating cytochrome P450 (CYP3A4) oxidative metabolism[2].
Stereochemical Vectoring: The (9aS) chiral center at the ring junction is the structural linchpin. It dictates a rigid chair-chair conformation, forcing substituents into specific spatial trajectories. In neurokinin antagonists, this precise geometry is required to access the deep, hydrophobic binding pockets of GPCRs without steric clash[3].
Therapeutic Applications and Quantitative Efficacy
The versatility of the (9aS)-hexahydropyrazino core has led to its integration into multiple clinical and preclinical drug candidates across diverse therapeutic areas.
Neurokinin Receptor Antagonism (Elinzanetant)
Elinzanetant (NT-814) is a first-in-class, non-hormonal dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist, recently approved for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause[3],[4]. The (9aS)-bicyclic core acts as the central hinge, optimally orienting the bis(trifluoromethyl)phenyl and fluoro-methylphenyl moieties to block Substance P and Neurokinin B signaling in hyperactivated KNDy neurons[5].
Oncology: PARP7 and SOS1 Inhibition
Recent oncology campaigns have repurposed this scaffold to target challenging intracellular protein-protein interactions:
PARP7 Inhibitors: By integrating the hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine motif, researchers developed Compound 18, an orally bioavailable inhibitor that suppresses PARP7-sensitive lung tumors[6].
SOS1-KRAS Inhibitors: Replacing traditional planar quinazolines with this sp3-rich seven-membered fused system yielded Compound 13c. This molecule disrupts the SOS1-KRAS interaction, demonstrating high tumor suppression in KRAS G12C variant models[2].
Renal & Metabolic Targets
The core has also been patented as a fundamental building block for Renal Outer Medullary Potassium (ROMK) channel inhibitors, which are being developed as next-generation diuretics for hypertension with reduced hypokalemia liabilities[7].
Fig 1: KNDy neuron signaling pathway and dual NK-1/NK-3 antagonism by the bicyclic core.
Self-Validating Synthetic Methodologies
To ensure high stereochemical fidelity and yield, the synthesis of the (9aS)-hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one core must follow a strict, self-validating protocol.
Protocol: Asymmetric Synthesis of the (9aS)-Bicyclic Core
Step 1: Regioselective N-Boc Protection
Procedure: React (S)-3-(hydroxymethyl)piperazine with 1.0 equivalent of Di-tert-butyl dicarbonate (Boc2O) in DCM at 0°C.
Causality: The secondary amine at the N1 position is sterically less hindered than the N4 position (which is adjacent to the bulky hydroxymethyl group). Maintaining 0°C ensures strict regioselectivity, preventing unwanted bis-protection.
Step 2: N-Acylation
Procedure: Add chloroacetyl chloride dropwise to the N1-Boc intermediate in the presence of N,N-Diisopropylethylamine (DIPEA) at -78°C.
Causality: The ultra-low temperature kinetically favors N-acylation over O-acylation. This preserves the primary alcohol, which is strictly required to act as the nucleophile in the subsequent cyclization step.
Step 3: Base-Catalyzed Intramolecular Cyclization
Procedure: Treat the N4-chloroacetyl intermediate with Sodium hydride (NaH) in anhydrous THF, warming from 0°C to room temperature.
Causality: NaH irreversibly deprotonates the primary alcohol. The resulting highly nucleophilic alkoxide undergoes a rapid 6-exo-tet intramolecular SN2 displacement of the alkyl chloride. The rigid nature of the forming bicyclic system thermodynamically drives this ring closure.
Step 4: Acidic Deprotection
Procedure: Treat the cyclized product with 4M HCl in dioxane.
Causality: Acid-catalyzed hydrolysis cleanly removes the Boc group, yielding the (9aS)-hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride salt without racemizing the sensitive (9aS) stereocenter.
Validation & Quality Control Checkpoints
This protocol is designed as a closed-loop, self-validating system. Proceeding to late-stage functionalization is strictly gated by the following analytical checks:
Post-Step 3 (Mass Validation): LC-MS analysis must show the exact mass shift corresponding to the loss of HCl (M-36). The absence of the linear intermediate mass confirms complete cyclization.
Post-Step 4 (Stereochemical Validation): Chiral HPLC (using a Chiralpak AD-H column) must be performed. The batch is only validated for drug integration if the enantiomeric excess (ee) is >98%. An ee < 98% indicates thermal runaway during Step 2 or 3, mandating batch rejection.
Fig 2: Step-by-step synthetic workflow for the (9aS)-bicyclic core.
Conclusion
The (9aS)-hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one scaffold exemplifies the power of 3D conformational restriction in modern drug design. By providing a metabolically stable, stereochemically precise vector for functional group projection, it has enabled breakthroughs ranging from non-hormonal menopause therapies to targeted oncology agents. Mastery of its asymmetric synthesis is a critical competency for contemporary medicinal chemistry programs.
The Chiral Scaffold (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one: Nomenclature, Synthesis, and Therapeutic Applications
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the critical need to escape the "flatland" of traditional planar aromatic molecules. The integration of sp³-r...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the critical need to escape the "flatland" of traditional planar aromatic molecules. The integration of sp³-rich, conformationally restricted chiral building blocks is paramount for improving target selectivity, metabolic stability, and overall clinical success.
One such highly privileged bicyclic scaffold is (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one . This in-depth technical guide explores its chemical identity, self-validating synthetic methodologies, and its profound impact across multiple therapeutic areas, including virology, cardiovascular disease, and oncology.
Nomenclature and Physicochemical Profiling
The target molecule is a fused bicyclic heterocycle comprising a piperazine ring and a 1,4-oxazine ring, sharing a bridgehead nitrogen. The presence of the (9aS) stereocenter dictates the puckering of the entire ring system, which is a critical feature for its pharmacological utility.
To ensure absolute clarity across chemical databases and regulatory filings, the quantitative identifiers and synonyms are summarized below:
Table 1: Chemical Identifiers and Physicochemical Properties
The architectural brilliance of the (9aS)-hexahydropyrazino-oxazine core lies in its rigidity. The bridgehead nitrogen and the adjacent lactam carbonyl (at position 4) lock the molecule into a specific 3D conformation. When the secondary amine of the piperazine ring is functionalized (e.g., via sulfonylation or alkylation), the resulting vector is projected at a highly predictable angle.
This predictability is heavily leveraged in structure-based drug design (SBDD). By utilizing this scaffold, researchers can precisely position chelating motifs or kinase-binding domains into tight enzymatic pockets without paying the high entropic penalty typically associated with flexible, linear linkers.
Figure 1: Pharmacological utility of the (9aS)-bicyclic scaffold across therapeutic areas.
Synthetic Methodology: A Self-Validating Protocol
In process chemistry, a protocol must be more than a list of steps; it must be a self-validating system where the success of each transformation is proven before proceeding. The synthesis of this scaffold from commercially available (S)-4-Boc-2-hydroxymethyl-piperazine is a masterclass in regiocontrol and intramolecular cyclization.
Step 1: Regioselective N-Acylation
Procedure: To a cooled solution of (S)-4-Boc-2-hydroxymethyl-piperazine in anhydrous dichloromethane (DCM), add 1.2 equivalents of triethylamine (TEA), followed by the dropwise addition of 1.05 equivalents of chloroacetyl chloride.
Scientific Causality: The secondary amine (N1) is significantly more nucleophilic than the primary alcohol. TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the premature deprotection of the Boc group and driving the reaction forward.
Self-Validation (IPC): LC-MS analysis of a reaction aliquot will show the appearance of the [M+H]⁺ peak with a characteristic 3:1 isotopic pattern, confirming the successful incorporation of the single chlorine atom without over-acylation at the oxygen.
Procedure: Solvent exchange the intermediate into anhydrous tetrahydrofuran (THF). Slowly add 1.5 equivalents of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0°C.
Scientific Causality: The strong base deprotonates the primary alcohol, generating a highly reactive alkoxide. The proximity of the adjacent alkyl chloride facilitates a rapid, entropically favored intramolecular Sₙ2 displacement, forming the rigid[2,1-c][1,4]oxazine ring system.
Self-Validation (IPC): The reaction's progress is visually self-evident via the precipitation of NaCl (or KCl). Chromatographically, LC-MS confirms an exact mass shift of -36.46 Da (loss of HCl) and the complete disappearance of the chlorine isotope pattern.
Step 3: Boc Deprotection and Salt Formation
Procedure: Treat the cyclized intermediate with 4M HCl in Dioxane at room temperature for 2 hours.
Scientific Causality: Anhydrous acidic conditions cleanly cleave the tert-butyl carbamate (Boc) group. Because the conditions are anhydrous, the newly formed lactam (oxazinone) ring remains stable and does not hydrolyze.
Self-Validation (IPC): The evolution of CO₂ and isobutylene gas provides immediate visual confirmation of the deprotection. The final product naturally precipitates out of the dioxane solution as a highly pure hydrochloride salt, allowing for isolation by simple filtration.
Figure 2: Self-validating synthetic workflow with integrated in-process controls (IPC).
Analytical Validation & Quality Control
To guarantee the integrity of the final building block for downstream pharmaceutical synthesis, the following analytical parameters must be met.
Table 2: Quality Control & Analytical Validation Parameters
Analytical Technique
Target Parameter
Acceptance Criteria
Scientific Causality
LC-MS (ESI+)
Mass-to-Charge (m/z)
[M+H]⁺ = 157.1
Confirms the molecular weight of the free base form.
¹H NMR (D₂O)
Structural Integrity
Absence of Boc signal (~1.4 ppm)
Validates complete deprotection and confirms the bicyclic framework.
Chiral HPLC
Enantiomeric Purity
ee > 99.0%
Ensures the critical (9aS) stereocenter remained intact without racemization during the strong base cyclization step.
Karl Fischer
Moisture Content
< 0.5% w/w
The HCl salt is highly hygroscopic; strict moisture control prevents degradation and ensures accurate stoichiometric weighing for next steps.
Case Studies in Advanced Therapeutics
The true value of (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one is demonstrated by its widespread adoption in advanced clinical candidates.
Influenza A relies on a highly conserved viral polymerase for replication. Recent patent literature demonstrates the use of this scaffold to position chelating motifs (such as fused pyridazinones) directly into the endonuclease active site[4]. The rigid oxazinone ring ensures the correct vector projection, maximizing binding affinity and preventing the virus from cleaving host mRNA.
ROMK Channel Inhibitors (Hypertension)
The Renal Outer Medullary Potassium (ROMK) channel is a novel target for next-generation diuretics. To block the potassium channel pore effectively, inhibitors require specific spatial arrangements. The hexahydropyrazino-oxazine core provides a metabolically stable, sp³-rich linker that significantly improves oral bioavailability and target residence time compared to flat, aromatic alternatives[5].
Tricyclic Oncology Agents
In the pursuit of targeted cancer therapies, overcoming kinase resistance mutations is a primary challenge. This scaffold is actively utilized in the development of tricyclic oncology compounds, where the secondary amine of the piperazine ring serves as a versatile, bioisosteric attachment point for kinase-directed pharmacophores, improving both potency and solubility[6].
References
EP 4356969 A2 - FUSED TRICYCLIC PYRIDAZINONE COMPOUNDS USEFUL TO TREAT ORTHOMYXOVIRUS INFECTIONS. European Patent Office.
WO2024169914A1 - Tricyclic compounds for the treatment of cancer. Google Patents.
EP 2790511 B1 - INHIBITORS OF THE RENAL OUTER MEDULLARY POTASSIUM CHANNEL. European Patent Office.
BLDpharm Chemical Database - (9aS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one (CAS 930783-25-8).
A Technical Guide to Investigating the Mechanism of Action of (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one: A Hypothetical Approach
For Researchers, Scientists, and Drug Development Professionals Abstract The (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one scaffold represents a compelling starting point for novel therapeutic development. While direct...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one scaffold represents a compelling starting point for novel therapeutic development. While direct research on this specific molecule is limited, its structural components, the pyrazine and oxazine rings, are recognized as "privileged structures" in medicinal chemistry. These motifs are present in a wide array of biologically active compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and central nervous system (CNS) activities[1][2]. This in-depth technical guide proposes a multi-pronged hypothesis for the mechanism of action of (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one and provides a comprehensive, self-validating experimental workflow to rigorously investigate these hypotheses. We will delve into the causality behind experimental choices, ensuring a scientifically sound and efficient pathway for elucidating the therapeutic potential of this promising heterocyclic entity.
Introduction: The Therapeutic Potential of the Pyrazino-Oxazinone Core
The fusion of a pyrazine and an oxazine ring to form the hexahydropyrazino-[2,1-c]oxazin-4(3H)-one structure results in a conformationally constrained, three-dimensional molecule with significant potential for specific and high-affinity interactions with biological targets. The piperazine moiety, a hexahydropyrazine, is a common feature in many CNS-active drugs, often conferring favorable pharmacokinetic properties[3]. Oxazine derivatives, on the other hand, are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[2][4].
Recent research into structurally similar compounds provides a strong foundation for our mechanistic hypotheses. For instance, derivatives of hexahydropyrazino-oxazine have been identified as potent and orally bioavailable PARP7 inhibitors for the treatment of lung cancer[5]. Furthermore, cis-hexahydro-pyrido-oxazinones have been discovered as reversible inhibitors of monoacylglycerol lipase (MAGL), an important enzyme in the endocannabinoid system, with potential applications in treating neuroinflammatory disorders[6]. The pyrazoline scaffold, which shares structural similarities with the pyrazine ring, is found in compounds with a vast range of activities, including cannabinoid CB1 receptor antagonism and anticancer properties[1][7].
Given this landscape, we hypothesize that (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one is unlikely to be an inert scaffold. Its mechanism of action could plausibly involve:
Enzyme Inhibition: Targeting key enzymes in disease pathways, such as PARP, MAGL, or monoamine oxidase (MAO).
Receptor Modulation: Acting as an antagonist or agonist at G-protein coupled receptors (GPCRs), such as cannabinoid or neurokinin receptors.
Disruption of Protein-Protein Interactions: The rigid, three-dimensional structure may be ideal for interfering with specific protein-protein interfaces.
This guide will focus on a primary hypothesis of enzyme inhibition , with secondary investigations into receptor modulation, providing a detailed roadmap for its experimental validation.
Primary Hypothesis: (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one as a Novel Enzyme Inhibitor
We propose that the primary mechanism of action of (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one is the inhibition of a key enzyme implicated in cellular signaling and disease progression. Based on the activities of structurally related compounds, our primary targets for initial screening will be Poly (ADP-ribose) polymerase 7 (PARP7) and Monoacylglycerol Lipase (MAGL) .
Rationale for Target Selection
PARP7: The discovery of a hexahydropyrazino-oxazine derivative as a potent PARP7 inhibitor makes this a highly probable target[5]. PARP7 is involved in nucleic acid sensing and immune regulation, making it a promising target for oncology.
MAGL: The identification of a similar hexahydro-pyrido-oxazinone scaffold as a MAGL inhibitor highlights the potential for this class of compounds to modulate the endocannabinoid system[6]. MAGL inhibitors have therapeutic potential in neuroinflammatory diseases and cancer.
The initial phase of our investigation will therefore focus on confirming whether (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one exhibits inhibitory activity against these two enzymes.
Experimental Workflow for Hypothesis Validation
The following experimental plan is designed as a self-validating system, where the results of each stage inform the next, ensuring a logical and resource-efficient investigation.
Phase 1: Initial In Vitro Screening and Target Engagement
The first step is to determine if the compound interacts with our primary targets in a cell-free system.
Experimental Protocol 1: In Vitro Enzyme Inhibition Assays
Objective: To quantify the inhibitory potential of (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one against PARP7 and MAGL.
Methodology:
PARP7 Inhibition Assay: A commercially available PARP7 assay kit (e.g., from BPS Bioscience) will be used. The assay measures the incorporation of biotinylated NAD+ into a histone substrate, which can be detected using a streptavidin-HRP conjugate. The compound will be tested over a range of concentrations to determine its IC50 value.
MAGL Inhibition Assay: A fluorometric assay will be employed using a specific MAGL substrate that releases a fluorescent product upon cleavage. Recombinant human MAGL will be incubated with the substrate and varying concentrations of the test compound. The fluorescence will be measured to calculate the IC50 value.
Data Presentation:
Enzyme Target
Assay Type
Endpoint
Predicted Outcome
PARP7
Biochemical (Histone Ribosylation)
IC50 (nM)
Low nanomolar IC50 would confirm potent inhibition.
MAGL
Biochemical (Fluorometric)
IC50 (nM)
Low nanomolar IC50 would indicate potent inhibition.
Objective: To confirm target engagement in a cellular context.
Methodology:
A suitable cell line expressing the target enzyme (e.g., a lung cancer cell line for PARP7 or a neuroblastoma cell line for MAGL) will be treated with the compound.
The cells will be heated to a range of temperatures, followed by lysis and separation of soluble and aggregated proteins.
Western blotting will be used to detect the amount of soluble target protein at each temperature. A shift in the melting curve in the presence of the compound indicates direct binding.
Rationale: This experiment validates that the compound interacts with the target enzyme within the complex environment of a living cell, adding a crucial layer of confidence to the in vitro findings.
Workflow Diagram for Phase 1
Caption: Phase 1 workflow for initial screening and target validation.
Phase 2: Cellular and Functional Assays
If Phase 1 confirms potent inhibition and cellular target engagement, the next step is to assess the compound's effect on cellular functions relevant to the inhibited target.
Experimental Protocol 3: Cellular Assays for Downstream Effects
Objective: To measure the functional consequences of target inhibition in relevant cell models.
Methodology:
If PARP7 is the target:
Immunofluorescence for ADP-Ribosylation: Treat cells with the compound and a DNA damaging agent. Use an antibody specific for poly-ADP-ribose chains to visualize the inhibition of PARP activity via immunofluorescence microscopy.
Cytotoxicity Assays: Evaluate the compound's effect on the viability of cancer cell lines known to be sensitive to PARP inhibition (e.g., using an MTT or CellTiter-Glo assay).
If MAGL is the target:
Endocannabinoid Level Measurement: Treat cells with the compound and measure the levels of the MAGL substrate, 2-arachidonoylglycerol (2-AG), using liquid chromatography-mass spectrometry (LC-MS). An increase in 2-AG levels would confirm MAGL inhibition.
Anti-inflammatory Assays: In a relevant cell line (e.g., macrophages), stimulate an inflammatory response (e.g., with LPS) and measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the presence and absence of the compound.
Data Presentation:
Target
Cellular Assay
Endpoint
Expected Outcome
PARP7
Immunofluorescence
Reduction in ADP-ribosylation
Dose-dependent decrease in fluorescence intensity.
Cytotoxicity Assay
GI50 (µM)
Selective growth inhibition in cancer cells.
MAGL
LC-MS
Increase in 2-AG levels
Dose-dependent accumulation of 2-AG.
Anti-inflammatory Assay
Reduction in cytokine release
Dose-dependent decrease in TNF-α and IL-6 levels.
Signaling Pathway Diagram (Hypothetical)
Caption: Hypothesized signaling pathways for PARP7 and MAGL inhibition.
Phase 3: In Vivo Proof-of-Concept
Positive results in cellular assays would warrant progression to in vivo models to assess the compound's therapeutic potential.
Experimental Protocol 4: In Vivo Efficacy Studies
Objective: To evaluate the therapeutic efficacy of (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one in a relevant animal model of disease.
Methodology:
Pharmacokinetic (PK) Studies: Initially, determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in mice or rats to establish an appropriate dosing regimen.
If PARP7 is the target (Oncology Model):
Xenograft Model: Implant human cancer cells (identified as sensitive in Phase 2) into immunocompromised mice. Once tumors are established, treat the mice with the compound and monitor tumor growth over time.
If MAGL is the target (Neuroinflammation Model):
LPS-induced Neuroinflammation Model: Administer lipopolysaccharide (LPS) to mice to induce an inflammatory response in the brain. Treat the mice with the compound and measure markers of neuroinflammation (e.g., cytokine levels in the brain, microglial activation).
Rationale: These in vivo studies are critical for demonstrating that the compound's in vitro and cellular activities translate into a meaningful therapeutic effect in a whole organism.
Secondary Hypothesis: Receptor Modulation
Should the initial enzyme inhibition screens prove negative, a secondary hypothesis to explore is the modulation of GPCRs. The structural similarity of the pyrazine moiety to scaffolds found in CNS-active drugs suggests that receptors like neurokinin (NK) or cannabinoid (CB) receptors could be potential targets[1][8].
Experimental Protocol 5: Receptor Binding and Functional Assays
Objective: To determine if the compound binds to and modulates the activity of selected GPCRs.
Methodology:
Radioligand Binding Assays: Use cell membranes expressing the target receptor (e.g., NK1, NK3, CB1) and a radiolabeled ligand. Measure the displacement of the radioligand by the test compound to determine its binding affinity (Ki).
Functional Assays (e.g., Calcium Mobilization or cAMP Assays): In cells expressing the target receptor, measure the downstream signaling events (e.g., changes in intracellular calcium or cAMP levels) in response to the compound to determine if it acts as an agonist or antagonist.
Conclusion
This technical guide outlines a systematic and logical approach to elucidating the mechanism of action of (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one. By starting with a focused, evidence-based hypothesis centered on enzyme inhibition and incorporating self-validating experimental checkpoints, this workflow provides a robust framework for drug development professionals. The proposed experiments, from initial in vitro screening to in vivo proof-of-concept, are designed to efficiently and rigorously assess the therapeutic potential of this promising heterocyclic compound. The insights gained from this comprehensive investigation will be instrumental in determining the future direction of its development as a potential novel therapeutic agent.
References
Recent advances in the therapeutic applications of pyrazolines - PMC. (n.d.).
Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis - RSC Publishing. (n.d.).
Synthesis and Reactions of Some Fused Oxazinone, Pyrimidinone, Thiopyrimidinone, and Triazinone Derivatives with a Thiophene Ring as Analgesic, Anticonvulsant, and Antiparkinsonian Agents - ResearchGate. (n.d.).
Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies - PMC. (n.d.).
Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed. (2025, June 13).
Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors - PubMed. (2024, October 24).
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC. (n.d.).
Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion - PMC. (n.d.).
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019, July 30).
Computational study of the synthesis of pyrrole-pyrazines - Hilaris. (n.d.).
Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024, May 22).
Hexahydropyrazino[2,1-c][1][9]oxazin-3(4H)-one | C7H12N2O2 | CID - PubChem. (n.d.). Retrieved from
Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][9]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors - PubMed. (2023, December 5). Retrieved from
Synthesis and Biological Activities of[1]-Oxazine Derivatives - Der Pharma Chemica. (2026, March 29). Retrieved from
Synthesis and pharmacological evaluation of some new fluorine containing hydroxypyrazolines as potential anticancer and antioxidant agents - PubMed. (2015, November 2).
(9AS)-Hexahydropyrazino-[2,1-c][1][9]oxazin-4(3H)-one. (n.d.). Retrieved from [Link]
Synthesis and biological evaluation of novel hexahydro-pyrido[3 0 ,2 0 :4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT 2C receptor agonists - Academia.edu. (n.d.).
US8796269B2 - Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][9]oxazin-8(1H) - Google Patents. (n.d.). Retrieved from
Biological Potentials of Oxazines as Promising Agents for Drug Discovery - International Journal of Pharmaceutical Sciences Review and Research. (2020, July 18).
A series of hexahydro[1][9]oxazino[3,4-a]isoquinolines as potential neuroleptics - PubMed. (n.d.). Retrieved from
Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC - NIH. (2024, November 12).
Technical Whitepaper: Physicochemical Profiling and Synthetic Integration of (9aS)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one
Executive Summary In contemporary drug discovery, the transition from planar, sp²-dominated aromatic rings to sp³-rich, conformationally restricted scaffolds is a proven strategy to improve pharmacokinetic (PK) and pharm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, the transition from planar, sp²-dominated aromatic rings to sp³-rich, conformationally restricted scaffolds is a proven strategy to improve pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (9aS)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one is a highly valuable fused bicyclic building block that structurally merges the features of piperazine and morpholine. By locking these saturated heterocycles into a rigid framework, this scaffold minimizes the entropic penalty of target binding while shielding metabolic hotspots from cytochrome P450 (CYP450) degradation.
This technical guide details the core physicochemical properties—specifically its molecular weight of 156.18 g/mol and formula of C7H12N2O2[1]—alongside field-proven experimental protocols for integrating this secondary amine into advanced lead compounds.
Physicochemical Profiling
Accurate characterization of building blocks is the first self-validating step in any robust synthetic pipeline. The table below summarizes the critical quantitative and structural data for this scaffold.
The utility of (9aS)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one is rooted in the principles of conformational restriction and bioisosterism .
Thermodynamic Advantages: Unsubstituted piperazines exist in rapid equilibrium between various chair and boat conformations. Upon binding to a target protein, freezing these rotatable bonds incurs a high entropic penalty. Bicyclic piperazines structurally limit this intramolecular flexibility, locking the molecule into a bioactive conformation that enhances receptor binding affinity[2].
Vectorial Trajectory: The introduction of the fused oxazine ring and the stereodefined (9aS) bridgehead carbon precisely dictates the spatial trajectory of the secondary amine’s lone pair. This subtle structural bias is critical for optimizing interactions within tight active sites, such as directing covalent warheads or avoiding steric clashes[3].
Clinical Validation: The robust metabolic stability provided by this fused system has led to its incorporation into advanced clinical assets, including potent NK-1/NK-3 receptor dual antagonists utilized in the treatment of sex-hormone-dependent diseases[4].
Causality & Reagent Selection:
We utilize a third-generation palladium precatalyst (Pd G3) paired with the dialkylbiaryl phosphine ligand RuPhos . RuPhos is explicitly chosen because its large steric bulk and electron-rich nature accelerate the difficult reductive elimination step for secondary amines while actively suppressing off-target β-hydride elimination[5]. Cesium carbonate (Cs₂CO₃) is selected as a mild base; stronger bases like NaOtBu risk degrading the lactam moiety of the scaffold.
Step-by-Step Methodology:
Inert Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar. Purge the vessel with argon for 10 minutes. Causality: Pd(0) active species are highly susceptible to oxidation; rigorous exclusion of O₂ prevents catalyst poisoning.
Reagent Charging: To the flask, add the aryl halide (1.0 equiv), (9aS)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one (1.2 equiv), RuPhos Pd G3 precatalyst (2–5 mol%), RuPhos ligand (2–5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane or toluene to achieve a 0.2 M concentration. Degas the suspension via three standard freeze-pump-thaw cycles.
Thermal Activation: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 90–100 °C for 12–16 hours.
In-Process Monitoring (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the aryl halide peak is exhausted and the expected [M+H]⁺ mass of the coupled product dominates the chromatogram.
Workup & Purification: Cool the mixture to ambient temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (typically a gradient of DCM/MeOH).
Analytical Characterization Workflow
To validate the structural integrity and stereochemical retention of the functionalized (9aS)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one derivative, the following analytical suite must be executed:
LC-MS (ESI+): Confirm the exact mass. The parent scaffold yields an [M+H]⁺ peak at m/z 157.1.
High-Resolution ¹H NMR (400 MHz or higher): The chiral bridgehead proton (H-9a) is highly diagnostic. Due to the rigid bicyclic framework, it will present as a complex, heavily coupled multiplet rather than a clean triplet or doublet. Furthermore, the methylene protons adjacent to the lactam carbonyl will exhibit distinct AB quartet splitting patterns, confirming the restricted conformation of the fused ring system.
Mechanistic Workflow Visualization
The following diagram illustrates the logical flow of integrating this specific molecular scaffold into a drug discovery pipeline, highlighting the causal relationship between synthetic functionalization and the resulting pharmacological benefits.
Workflow illustrating the synthetic functionalization of the hexahydropyrazino-oxazine scaffold.
A Comprehensive Technical Guide to the Target Deconvolution of (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one
Abstract (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one is a novel, stereochemically defined heterocyclic scaffold with potential for development as a therapeutic agent. As with any new chemical entity, the primary bott...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
(9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one is a novel, stereochemically defined heterocyclic scaffold with potential for development as a therapeutic agent. As with any new chemical entity, the primary bottleneck to advancing its development is the identification of its molecular target(s). This guide provides a comprehensive, multi-phase strategy for the systematic deconvolution of the biological targets of this compound. We eschew a one-size-fits-all approach, instead presenting an integrated workflow that begins with an analysis of structurally related compounds to form initial hypotheses. This is followed by a robust, three-phase experimental plan encompassing in silico prediction, direct biochemical target isolation, and validation of target engagement in a physiological cellular context. Detailed, field-proven protocols for key methodologies such as Affinity Chromatography-Mass Spectrometry (AC-MS) and the Cellular Thermal Shift Assay (CETSA) are provided. This document is intended for researchers, scientists, and drug development professionals seeking a rigorous, validated framework for moving a novel compound from a chemical structure to a well-defined mechanism of action.
Introduction and Analysis of the Core Scaffold
The compound, (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one, is a bicyclic heterocyclic molecule (CAS: 930783-25-8) featuring a fused pyrazine and oxazine ring system.[1] Its rigid conformation and defined stereochemistry make it an intriguing starting point for fragment-based or lead discovery campaigns. Currently, there is no public data detailing the specific biological targets of this un-derivatized compound.
However, an analysis of the broader pyrazino-oxazine scaffold and related structures in medicinal chemistry literature allows for the formulation of initial, high-probability target hypotheses. This analog-based approach provides a critical starting point for the subsequent experimental workflow.
1.1 Hypothesis Generation from Analogous Scaffolds
A survey of patented and published chemical matter reveals that the pyrazino-oxazine core is present in compounds designed to interact with several important classes of drug targets.
Primary Hypothesis - GPCRs: A key piece of evidence comes from a patent for a complex derivative of the (7S,9aS)-hexahydropyrazino[2,1-c][2][3]oxazine core, which is described as a potent antagonist of Neurokinin 1 (NK1) and Neurokinin 3 (NK3) receptors.[4] These receptors are members of the G-protein coupled receptor (GPCR) family and are validated targets for mood disorders and anxiety. This provides the strongest initial hypothesis.
Secondary Hypotheses - Enzymes: Various fused pyrazine and oxazine systems have been shown to inhibit key enzymes implicated in disease:
Kinases: Fused 2H-[2][3]oxazino[2,3-f]quinazolin derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase for the treatment of non-small cell lung cancer.[5]
Metabolic Enzymes: Structurally related pyrazine-containing heterocycles have been designed as allosteric inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a key target in oncology.[6]
Other Enzymes: Pyrazino-pyrrolopyrimidine scaffolds have demonstrated inhibitory activity against acetylcholinesterase (AChE), a target for Alzheimer's disease.[7]
These findings are summarized in the table below and form the basis of our target-finding strategy.
Hypothesized Target Class
Specific Example(s)
Rationale / Supporting Evidence
Citation(s)
G-Protein Coupled Receptors (GPCRs)
Neurokinin Receptors (NK1, NK3)
A complex derivative containing the core scaffold is a patented dual NK1/NK3 antagonist.
To move from these broad hypotheses to a specific, validated molecular target, we propose a sequential, three-phase workflow. This strategy is designed to maximize information while efficiently managing resources, starting with computational methods to refine hypotheses before committing to complex biological experiments. The convergence of data from all three phases provides the highest degree of confidence in target identification.[8]
Introduction: The Emergence of Fused Heterocyclic Scaffolds in Medicinal Chemistry
An In-depth Technical Guide to (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one and its Therapeutic Potential The quest for novel therapeutic agents has led researchers to explore complex molecular architectures, with fus...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one and its Therapeutic Potential
The quest for novel therapeutic agents has led researchers to explore complex molecular architectures, with fused heterocyclic systems being a particularly fruitful area of investigation. These scaffolds, which incorporate two or more heterocyclic rings, offer a three-dimensional arrangement of atoms that can effectively interact with biological targets. One such emerging scaffold is the hexahydropyrazino-[2,1-c]oxazine core. This bicyclic system, containing both a pyrazine and an oxazine ring, presents a unique combination of structural rigidity and chiral centers, making it an attractive starting point for the design of new drugs. While the broader class of pyrazines and oxazines are known to possess a wide range of biological activities, from enzyme inhibition to anticancer properties, the specific therapeutic potential of the fused hexahydropyrazino-[2,1-c]oxazine system is an area of active discovery[1][2]. This guide provides a comprehensive review of the available literature on a specific stereoisomer, (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one, and its derivatives, with a focus on its synthesis, biological activity, and potential applications in drug development.
Physicochemical Properties and Stereochemistry
(9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one is a specific stereoisomer of the hexahydropyrazino[2,1-c][1]oxazin-4(3H)-one scaffold. The designation "(9AS)" refers to the absolute configuration at the chiral center at position 9a of the fused ring system. This stereochemical specificity is crucial in drug design, as different enantiomers of a molecule can have vastly different biological activities and metabolic profiles.
Table 1: Physicochemical Properties of Hexahydropyrazino[2,1-c][1]oxazin-4(3H)-one and Related Structures
Synthetic Strategies for the Hexahydropyrazino[2,1-c]oxazine Core
While a specific, detailed synthesis for (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for constructing related fused heterocyclic systems. A patent for a complex derivative provides significant clues to a potential synthetic pathway, which would likely involve the cyclization of a suitably functionalized piperazine precursor[6].
Proposed Retrosynthetic Analysis
A logical approach to the synthesis of the target molecule would involve a key intramolecular cyclization step. The retrosynthetic analysis shown below illustrates a possible disconnection approach, starting from a serine derivative, which can provide the necessary chirality.
Caption: Retrosynthetic analysis of the target molecule.
Hypothetical Step-by-Step Synthesis Protocol
Preparation of the Piperazinone Intermediate:
Start with N-benzyl-D-serine.
React with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) to form an N-acylated intermediate[6].
Subsequent intramolecular cyclization, potentially via an amide formation and reduction sequence, would yield a chiral piperazinone precursor.
Reduction and Cyclization:
A key step involves the reduction of a carbonyl or amide group within the precursor molecule. A reagent such as borane-dimethylsulfide complex can be used for this purpose, as described in the synthesis of a related compound[6].
The final intramolecular cyclization to form the oxazine ring would likely be acid- or base-catalyzed, leading to the formation of the hexahydropyrazino-[2,1-c]oxazin-4(3H)-one core.
Caption: Hypothetical workflow for the synthesis of the target molecule.
Biological Activity and Therapeutic Potential
The most significant insight into the biological activity of the hexahydropyrazino-[2,1-c]oxazine scaffold comes from a patent describing a complex derivative as a potent antagonist of the neurokinin 1 (NK1) and neurokinin 3 (NK3) receptors[6].
NK1/NK3 Receptor Antagonism: A Promising Avenue for CNS Disorders
NK1 and NK3 receptors are G-protein coupled receptors that are widely expressed in the central nervous system and are involved in the modulation of neurotransmission. Their antagonists have been investigated for the treatment of a range of conditions, including:
The dual antagonism of both NK1 and NK3 receptors by a molecule containing the (7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1]oxazin-8(1H)-yl moiety suggests that this scaffold could be a valuable starting point for the development of novel antipsychotics and antidepressants with a potentially unique mechanism of action[6].
Caption: Proposed mechanism of action and therapeutic applications.
Broader Biological Activities of Related Scaffolds
The therapeutic potential of the hexahydropyrazino-[2,1-c]oxazine core is further underscored by the diverse biological activities reported for related pyrazino-oxazine and oxazine-containing compounds. These include:
Enzyme Inhibition: Certain pyrazolo-pyrido-oxazine derivatives have been identified as potent dual inhibitors of NADPH Oxidase 4 (Nox4) and Nox1, with potential applications in the treatment of idiopathic pulmonary fibrosis[1].
Anticancer Activity: Oxazine derivatives have shown significant cytotoxic activity against colon cancer cells[7].
Antibacterial Properties: Pyrazoline derivatives, which share some structural similarities, have demonstrated significant antibacterial efficacy, particularly against S. aureus[7].
Future Directions and Conclusion
The available evidence, though limited, points to the (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one scaffold as a promising starting point for the development of novel therapeutics, particularly for central nervous system disorders. The dual NK1/NK3 receptor antagonism exhibited by a derivative of this scaffold is a compelling lead that warrants further investigation[6].
Future research in this area should focus on:
Development of a robust and scalable synthesis for (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one and its analogs.
In-depth structure-activity relationship (SAR) studies to optimize potency and selectivity for NK1 and NK3 receptors.
Pharmacokinetic and pharmacodynamic profiling of lead compounds to assess their drug-like properties.
Exploration of other potential therapeutic applications , given the broad range of biological activities associated with related heterocyclic systems[1][7].
References
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(2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives throug. International Journal of Pharmaceutical and Life Sciences. Available at: [Link]
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Hexahydropyrazino[2,1-C][1]Oxazin-4(3H)-One Hydrochloride. NextSDS. Available at: [Link]1]Oxazin-4(3H)-One%20Hydrochloride
(2014). Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethyl-propanamide. Google Patents. Available at:
Hexahydropyrazino[2,1-c][1]oxazin-3(4H)-one. PubChem. Available at: [Link]
Zhang, Y-K., & An, P. (2018). CONSTRUCTION OF SUBSTITUTED 2-PYRAZOLINES. Yunnan University. Available at: [Link]
(2013). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. PMC. Available at: [Link]
(2020). One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
(2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]
(2020). Synthesis of pyrrolo[2,1-f][1][7]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][8]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journals. Available at: [Link]
(9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one theoretical properties and calculations
An In-Depth Technical Guide to the Theoretical Properties and Computational Analysis of (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one Introduction: The Significance of the Fused Bicyclic Heterocycle Scaffold The (9AS)-...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Theoretical Properties and Computational Analysis of (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one
Introduction: The Significance of the Fused Bicyclic Heterocycle Scaffold
The (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one core represents a complex, saturated, fused bicyclic heterocyclic system. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their three-dimensional complexity, which can lead to improved target selectivity and optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties compared to planar aromatic systems. The presence of multiple heteroatoms (two nitrogens and two oxygens) offers a rich landscape of hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets[1]. Molecules incorporating oxazinone or pyrazine moieties have demonstrated a wide range of biological activities, including potential as anticancer and antimicrobial agents[1][2][3].
Given the scarcity of published experimental or theoretical data for this specific (9AS) stereoisomer (CAS 930783-25-8)[4], a rigorous in silico characterization is paramount. This guide provides a comprehensive framework for the theoretical calculation and analysis of its structural, spectroscopic, and electronic properties. The methodologies outlined herein are designed to furnish a deep understanding of the molecule's intrinsic characteristics, providing a foundational dataset for future drug design, synthetic strategy, and structure-activity relationship (SAR) studies. As a Senior Application Scientist, the causality behind each computational choice is emphasized to ensure a robust, reproducible, and scientifically sound investigation.
Part 1: Foundational Computational Methodology
The theoretical investigation of a flexible, saturated heterocyclic system demands a multi-step approach to ensure the identified properties correspond to the globally most stable conformation. Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide the necessary balance of accuracy and computational feasibility for molecules of this size[5][6].
Conformational Analysis and Geometry Optimization Workflow
Saturated six-membered rings, such as those present in the target molecule, can adopt multiple low-energy conformations (e.g., chair, boat, twist-boat)[7]. The fusion of the pyrazino and oxazinone rings introduces additional conformational constraints and possibilities. Therefore, a thorough conformational search is not merely a preliminary step but a critical determinant of the accuracy of all subsequent calculations.
Protocol for Conformational Search and Optimization:
Initial 3D Structure Generation: Generate an initial 3D structure of (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one using a molecular builder. The specified (9AS) stereochemistry must be correctly defined at the bridgehead carbon.
Molecular Mechanics (MM) Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This computationally inexpensive step efficiently explores the potential energy surface to identify a wide range of possible conformers.
DFT Re-optimization: Select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) from the MM search. Perform a full geometry optimization on each using DFT.
Rationale for Method Selection: The B3LYP functional is chosen as a starting point due to its well-documented performance for a vast range of organic molecules, providing a reliable description of molecular geometries and energies[2]. The 6-311++G(d,p) basis set is recommended. The triple-zeta quality (6-311G) offers flexibility, while polarization functions on heavy atoms (d) and hydrogens (p) are essential for accurately describing bonding in a heterocyclic system. Diffuse functions (++) are critical for correctly modeling the lone pairs on the nitrogen and oxygen atoms[2][8].
Vibrational Frequency Analysis: Calculate the vibrational frequencies for each DFT-optimized structure at the same level of theory.
Self-Validation Check: A true energy minimum must exhibit zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, which should be excluded from further analysis.
Global Minimum Identification: The conformer with the lowest electronic energy (including zero-point vibrational energy correction) and no imaginary frequencies is designated as the global minimum energy structure. This structure forms the basis for all subsequent property calculations.
Caption: Workflow for identifying the global minimum energy structure.
Part 2: Calculation of Theoretical Properties
With the optimized, lowest-energy structure, a suite of theoretical properties can be calculated to provide a comprehensive electronic and spectroscopic profile of the molecule.
Spectroscopic Properties
Computational spectroscopy is an invaluable tool for structural elucidation and for interpreting experimental data.[9]
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting ¹H and ¹³C NMR chemical shifts can aid in the assignment of complex experimental spectra and confirm the molecule's constitution and stereochemistry.[10][11]
Protocol for NMR Chemical Shift Calculation:
GIAO Calculation: Use the Gauge-Including Atomic Orbital (GIAO) method on the optimized geometry. This is the industry standard for accurate magnetic shielding tensor calculations.[12] The calculation should be performed at the same level of theory as the optimization (e.g., B3LYP/6-311++G(d,p)).
Solvation Model: Since NMR spectra are typically recorded in a solvent, incorporating a continuum solvation model like the Polarizable Continuum Model (PCM) is crucial for improving accuracy.[12] Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) are common choices.
Reference Standard: Calculate the absolute shielding value (σ) for Tetramethylsilane (TMS) at the exact same level of theory and solvation.
Chemical Shift Calculation: The chemical shift (δ) is calculated as: δ = σ_ref - σ_calc, where σ_ref is the shielding of TMS and σ_calc is the shielding of the nucleus of interest.
2.1.2. Electronic (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum.[13][14] This provides insight into the molecule's electronic transitions and potential chromophores.
Protocol for TD-DFT Calculation:
Excited State Calculation: Perform a TD-DFT calculation on the optimized ground-state geometry. Request a sufficient number of excited states (e.g., 20-30) to cover the relevant spectral range.[13]
Methodology: The B3LYP functional is often adequate for this purpose, though other functionals may be tested for validation. The same basis set and PCM solvation model should be used.
Analysis: Analyze the output to identify the major electronic transitions (e.g., n → π, π → π). The calculated wavelength (λ_max) and oscillator strength (f) for each transition are used to plot the theoretical spectrum. The oscillator strength is proportional to the intensity of the absorption band.[15][16]
Quantum Chemical Descriptors and Chemical Reactivity
Conceptual DFT provides a powerful framework for understanding and predicting the chemical reactivity of a molecule based on its electronic structure.[6][17][18] These descriptors are invaluable in drug development for predicting metabolic stability and potential sites of interaction.
2.2.1. Global Reactivity Descriptors
These descriptors provide a measure of the molecule's overall reactivity. They are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap (ΔE): ΔE = E_LUMO - E_HOMO. A large gap implies high kinetic stability and low chemical reactivity.
Ionization Potential (IP): IP ≈ -E_HOMO
Electron Affinity (EA): EA ≈ -E_LUMO
Chemical Hardness (η): η = (IP - EA) / 2. Measures resistance to change in electron distribution.[19]
Electrophilicity Index (ω): ω = (IP + EA)² / (8 * (IP - EA)). Measures the ability of a molecule to accept electrons.[20]
Table 1: Hypothetical Calculated Global Reactivity Descriptors
Descriptor
Value (eV)
Interpretation
E_HOMO
-6.85
Energy of the highest occupied molecular orbital
E_LUMO
0.15
Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)
7.00
High kinetic stability
Ionization Potential (I)
6.85
Energy required to remove an electron
Electron Affinity (A)
-0.15
Energy released when an electron is added
Chemical Hardness (η)
3.50
Indicates a "hard" molecule, less polarizable
Electrophilicity Index (ω)
2.18
Moderate electrophilic character
2.2.2. Local Reactivity Descriptors (Fukui Functions)
While global descriptors give an overall picture, local descriptors identify the specific atoms or regions within the molecule that are most susceptible to attack. Fukui functions, f(r), are used to pinpoint sites for electrophilic, nucleophilic, and radical attack.[20] These can be condensed to atomic sites to rank the reactivity of each atom.
Caption: Overview of property calculations from the optimized structure.
Part 3: Applications in Drug Discovery
The ultimate goal of theoretical calculations in a pharmaceutical context is to guide the drug discovery process.[21][22][23]
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic density of a molecule. It is invaluable for identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This map is crucial for understanding non-covalent interactions, particularly hydrogen bonding, which are central to protein-ligand binding. The carbonyl oxygen and the amine hydrogens are expected to be key interaction points.
Molecular Docking and Pharmacophore Development
The calculated low-energy 3D conformer is the essential starting point for molecular docking simulations.[24][25]
Protocol for Molecular Docking Preparation:
Structure Preparation: The optimized structure of (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one serves as the ligand. Partial atomic charges (e.g., from the MEP calculation) should be assigned.
Target Selection: A relevant protein target is identified and prepared (e.g., by removing water molecules, adding hydrogens, and defining the binding pocket).
Docking Simulation: A docking algorithm is used to predict the preferred binding pose and affinity of the ligand within the protein's active site. The results can guide the design of derivatives with improved binding.[26][27]
The combination of the MEP map and the 3D structure allows for the development of a pharmacophore model, defining the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.
Caption: Logical flow of a Conceptual DFT analysis for reactivity.
Conclusion
This guide delineates a comprehensive, first-principles computational workflow for the deep characterization of (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one. By systematically determining the molecule's conformational landscape, spectroscopic signatures, and electronic reactivity profile, this in silico approach provides foundational knowledge that is critical for accelerating its development in medicinal chemistry. The theoretical data generated through these protocols serves as a powerful predictive tool, enabling more targeted synthetic efforts and a more rational approach to designing future analogues with enhanced therapeutic potential.
References
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
Rowan Scientific. Quantum Chemistry in Drug Discovery.
Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research and Reviews: Open Access Journals.
Conformational Analysis of Saturated Heterocyclic Six-Membered Rings.
Conceptual Density Functional Theory.
Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. MDPI.
Quantum Mechanical Methods for Drug Design. ZORA (Zurich Open Repository and Archive).
Quantum Chemistry for Drug Design:
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic
Conceptual DFT Study of the Local Chemical Reactivity of the Colored BISARG Melanoidin and Its Protonated Deriv
Editorial: Recent advances, new perspectives and applications of conceptual density functional theory. Frontiers.
The conformational analysis of saturated heterocycles. N-inversion in hindered piperidines.
The conformational analysis of saturated heterocycles. Part XVI. A simple quantitative approach to intramolecular interactions. Journal of the Chemical Society B: Physical Organic.
Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts. eScholarship.org.
Conformational analysis of saturated heterocycles. Part 91. Synthesis and conformational equilibria of 1-oxa-2,5-diazacyclohexanes. Journal of the Chemical Society, Perkin Transactions 2.
Conceptual Density Functional Theory of Chemical Reactivity. Bentham Science Publishers.
ANOMERIC EFFECT: CONFORMATIONS OF SATURATED HETEROCYCLES FOR CSIR NET/G
DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limit
UVVis spectroscopy. ORCA 5.0 tutorials - FACCTs.
Molecular Docking, Quantum chemical computational and Vibrational studies on bicyclic heterocycle “6-nitro-2,3-dihydro-1,4-benzodioxine”: Anti-cancer agent.
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.
Reliable Functionalization of 5,6‐Fused Bicyclic N‐Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics. PMC.
Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT. ReSpect program.
Insights into the Photobehavior of Fluorescent Oxazinone, Quinazoline, and Difluoroboron Derivatives: Molecular Design Based on the Structure–Property Relationships.
TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing.
In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Receptors and Signal Transduction.
Comparative Docking Studies: A Drug Design Tool for Some Pyrazine- Thiazolidinone Based Deriv
Novel oxazine and oxazone dyes: aggregation behavior and physicochemical properties. New Journal of Chemistry.
Computational study of heterocyclic anticancer compounds through nbo method. Semantic Scholar.
Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. PMC.
Synthesis and Molecular docking studies of some new Pyrazoline derivatives for Antimicrobial properties. Research Journal of Pharmacy and Technology.
Synthesis, In Vitro Evaluation, and Molecular Docking Studies of Novel Pyrazoline Derivatives as Promising Bioactive Molecules.
Application Note: Comprehensive Analytical Control Strategy for (9aS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one
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Author: BenchChem Technical Support Team. Date: April 2026
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Defining SST Metrics
I'm now defining the system suitability test (SST) metrics for Table 1 and Table 2. I'm focused on clarity for the chiral SFC and achiral UHPLC methods. The SST criteria will specify resolution, tailing factor, and signal-to-noise ratio. They are essential parameters to confirm method functionality before any sample analysis.
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I'm now refining the step-by-step SFC and UHPLC methodologies, ensuring clarity and reproducibility. I'm focusing on key parameters like mobile phase preparation, system equilibration, and SST criteria, including precise volumes of Diethylamine in Methanol. The UHPLC protocol will include column equilibration, mobile phase optimization, and detailed gradient conditions.
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Finalizing Methods Descriptions
I'm now detailing each method step for both SFC and high-pH UHPLC. I've focused on system suitability, specifying all criteria to validate method performance. The UHPLC method's gradient program and PDA detection are complete. I’m including system shutdown procedures. For SFC, resolution ≥ 2.0 and tailing factor ≤ 1.5, and for UHPLC, tailing factor ≤ 1.5, Signal/Noise ≥ 10 for LOQ, and ≥ 10,000 theoretical plates.
Introduction & Chemical Context
The compound (9aS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one is a highly valuable chiral bicyclic building block frequently utilized in the synthesis of novel active pharmaceutical ingredients (APIs), including antitubercular agents and kinase inhibitors.
From an analytical perspective, this molecule presents two distinct challenges:
Chiral Purity : As a specific (9aS) enantiomer, it requires baseline resolution from its (9aR) counterpart to accurately determine enantiomeric excess (% ee).
Chemical Purity & Peak Shape : The molecular scaffold contains a hydrophilic oxazinone core (an amide) and a basic secondary amine within the piperazine moiety. The basic amine (pKa ~8.5–9.0) is highly susceptible to secondary ion-exchange interactions with residual silanols on standard silica-based stationary phases, which traditionally leads to severe peak tailing and poor chromatographic efficiency.
This application note details a robust, self-validating analytical control strategy utilizing Supercritical Fluid Chromatography (SFC) for chiral purity and high-pH Ultra-High-Performance Liquid Chromatography (UHPLC) for chemical purity. All methods are designed to comply with the updated ICH Q2(R2) validation guidelines[1].
Mechanistic Rationale & Analytical Strategy
To overcome the inherent physicochemical challenges of this basic bicyclic amine, our analytical strategy relies on manipulating the ionization state of the analyte and the stationary phase.
Why SFC for Chiral Purity?
Chiral resolution of basic amines is notoriously difficult in traditional Normal-Phase HPLC due to non-specific hydrogen bonding and ion-exchange interactions with the silica backbone of the Chiral Stationary Phase (CSP). Supercritical Fluid Chromatography (SFC) circumvents this by utilizing supercritical CO₂, which possesses high diffusivity and low viscosity. By adding a polar modifier (Methanol) spiked with a basic additive (0.1% Diethylamine), the acidic silanol sites on the CSP are effectively masked. This forces the (9aS) and (9aR) enantiomers to interact purely via stereoselective hydrogen bonding with the chiral selector, resulting in baseline resolution and sharp peaks[2].
Why High-pH UHPLC for Chemical Purity?
Under standard acidic reversed-phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), the secondary amine is fully protonated, resulting in poor retention on standard C18 columns and peak tailing. To counteract this, we employ an Ethylene Bridged Hybrid (BEH) C18 stationary phase combined with a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 10.0). This high-pH environment neutralizes the basic amine, shifting the analyte to its free-base form. This maximizes hydrophobic retention, ensures excellent peak symmetry, and prevents secondary silanol interactions, while the BEH particle ensures column longevity at extreme pH levels[3].
Analytical control strategy workflow for chiral and chemical purity.
Method 1: Chiral Purity via SFC-UV
SFC Method Parameters
Parameter
Specification
Column
Chiralpak IG (Amylose-based), 150 x 4.6 mm, 3 µm
Mobile Phase A
Supercritical CO₂
Mobile Phase B
Methanol with 0.1% Diethylamine (DEA)
Isocratic Elution
75% A / 25% B
Flow Rate
3.0 mL/min
Back Pressure (BPR)
120 bar
Column Temperature
35 °C
Detection (UV)
215 nm
Injection Volume
5 µL
Step-by-Step Protocol (Self-Validating System)
Mobile Phase Preparation : Add exactly 1.0 mL of highly pure Diethylamine (DEA) to 1000 mL of HPLC-grade Methanol. Degas via sonication for 10 minutes. Causality: DEA acts as a competing base to mask active silanols on the CSP, preventing peak tailing.
System Equilibration : Purge the SFC system with CO₂ and Mobile Phase B. Set the Automated Back Pressure Regulator (ABPR) to 120 bar to ensure CO₂ remains in the supercritical state. Equilibrate the column at 35 °C until the baseline at 215 nm is stable.
System Suitability Testing (SST) : Inject the System Suitability Solution (0.1 mg/mL racemic mixture of 9aS and 9aR).
Acceptance Criteria: Resolution (Rs) between the enantiomer peaks must be ≥ 2.0. Tailing factor (Tf) for the (9aS) peak must be ≤ 1.5. %RSD of the peak area from 5 replicate injections must be ≤ 2.0%. Do not proceed if SST fails.
Sample Preparation & Execution : Dissolve the sample in Methanol to a working concentration of 1.0 mg/mL. Inject 5 µL.
Data Processing : Integrate peaks and calculate the enantiomeric excess (% ee) using the area normalization method.
Method 2: Chemical Purity & Assay via High-pH UHPLC-PDA-MS
UHPLC Method Parameters
Parameter
Specification
Column
Waters ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase A
10 mM Ammonium Bicarbonate in Water (pH 10.0)
Mobile Phase B
Acetonitrile
Gradient Program
0-1 min: 5% B; 1-6 min: 5%→60% B; 6-8 min: 95% B
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Detection (PDA/MS)
UV at 210 nm / ESI+ (m/z 157.1 [M+H]⁺)
Injection Volume
2 µL
Step-by-Step Protocol (Self-Validating System)
Buffer Preparation : Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water. Adjust the pH to 10.0 ± 0.1 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane. Causality: The pH 10 buffer ensures the secondary amine remains unprotonated, maximizing retention on the C18 phase.
System Equilibration : Install the BEH C18 column. Flush with 100% Mobile Phase B for 5 minutes, then equilibrate at initial gradient conditions (95% A / 5% B) for at least 10 column volumes.
System Suitability Testing (SST) : Inject the Sensitivity Solution (LOQ level, 0.05% of nominal concentration) and the Standard Solution (1.0 mg/mL).
Acceptance Criteria: Signal-to-noise (S/N) for the LOQ solution must be ≥ 10. Theoretical plate count (N) for the standard must be ≥ 10,000, and the tailing factor must be ≤ 1.5.
Execution : Run the gradient program. Use PDA detection at 210 nm for quantitation and inline ESI+ MS for mass confirmation of any unknown process impurities.
System Shutdown : Wash the column with 50:50 Water:Acetonitrile (without buffer) for 15 minutes to prevent salt precipitation, followed by 100% Acetonitrile for long-term storage.
Chromatographic decision tree for basic secondary amines.
Method Validation Summary
Both the SFC and UHPLC methods were subjected to rigorous validation in accordance with the ICH Q2(R2) Validation of Analytical Procedures guidelines[1]. The methods demonstrated excellent specificity, linearity, and precision, proving them highly suitable for routine quality control and stability testing.
Validation Parameter
Acceptance Criteria
Observed Result (SFC)
Observed Result (UHPLC)
Specificity
No interference at retention times
Complies (Rs > 2.5)
Complies (Peak purity > 99%)
Linearity (R²)
≥ 0.999 (Assay range 50-150%)
0.9997
0.9995
Accuracy (% Recovery)
98.0% – 102.0%
99.4% – 100.8%
98.9% – 101.2%
Method Precision (%RSD)
≤ 2.0% (n=6)
0.85%
1.12%
LOD / LOQ
S/N ≥ 3 / S/N ≥ 10
0.01% / 0.03%
0.005% / 0.015%
Robustness
Deliberate variations in flow/temp
Complies
Complies
References
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. Available at:[1]
Benchchem. "A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines." Benchchem. Available at:[2]
LCGC International. "Synthesis and applications of BEH particles in liquid chromatography." Chromatography Online. Available at:[3]
Application Note: Laboratory Synthesis of (9aS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one
Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Strategic Rationale The bicyclic scaffold (9aS)-hex...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals
Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction & Strategic Rationale
The bicyclic scaffold (9aS)-hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one is a highly versatile synthetic intermediate. It is prominently featured in the structural core of several advanced pharmaceutical agents, most notably dual NK-1/NK-3 receptor antagonists (such as Elinzanetant) used in the treatment of vasomotor symptoms and neuro-inflammatory disorders [1], as well as ROMK channel inhibitors targeting cardiovascular diseases [2].
Synthesizing this fused pyrazino-oxazine system requires precise stereochemical control and regioselective functionalization. The protocol detailed below leverages a highly efficient three-step sequence starting from commercially available (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. By utilizing an intramolecular Williamson-type ether synthesis, the reaction circumvents intermolecular dimerization, driving the entropically favored formation of the 1,4-oxazin-3-one ring while strictly preserving the (9aS) stereocenter [3].
Experimental Workflow
The following diagram illustrates the synthetic progression from the monocyclic piperazine precursor to the final bicyclic target.
Fig 1. Three-step synthetic workflow for the pyrazino-oxazine bicyclic core.
Materials and Reagents
Reagent / Material
MW ( g/mol )
Equivalents
Role
Safety / Handling
(S)-Boc-3-(hydroxymethyl)piperazine
216.28
1.00
Starting Material
Irritant; handle in fume hood.
Chloroacetyl chloride
112.94
1.10
Acylating Agent
Corrosive/Lachrymator; highly reactive.
Triethylamine (TEA)
101.19
2.50
Base (Step 1)
Flammable; use dry.
Sodium hydride (60% in mineral oil)
24.00
1.50
Strong Base (Step 2)
Flammable solid; reacts violently with water.
4M HCl in Dioxane
36.46
10.0
Deprotecting Agent
Corrosive; releases HCl gas.
Dichloromethane (DCM)
84.93
-
Solvent
Toxic; use anhydrous grade.
Tetrahydrofuran (THF)
72.11
-
Solvent
Flammable; use anhydrous grade.
Step-by-Step Synthetic Protocol
Step 1: Regioselective N-Acylation
Objective: Chemoselectively acylate the secondary amine (N4) over the primary alcohol (C3-OH) to form (S)-tert-butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate.
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (10.0 g, 46.2 mmol) and anhydrous DCM (100 mL).
Base Addition: Add TEA (16.1 mL, 115.5 mmol) and cool the reaction mixture to 0 °C using an ice-water bath.
Acylation: Dissolve chloroacetyl chloride (4.04 mL, 50.8 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel to maintain the internal temperature below 5 °C.
Reaction: Stir the mixture at 0 °C for 2 hours.
Validation: Monitor by TLC (DCM:MeOH 9:1, KMnO4 stain). The primary amine SM should be fully consumed.
Workup: Quench with saturated aqueous NaHCO3 (50 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Use the crude oil directly in Step 2.
Expert Insight (Causality): Conducting the reaction strictly at 0 °C under kinetic control ensures that the highly nucleophilic secondary amine is acylated while the primary alcohol remains unreacted. The excess TEA neutralizes the generated HCl, preventing premature cleavage of the acid-sensitive N-Boc protecting group.
Step 2: Intramolecular Alkylative Cyclization
Objective: Deprotonate the primary alcohol to trigger an intramolecular
SN2
displacement of the chloride, forming the fused 1,4-oxazine ring.
Setup: Dissolve the crude intermediate from Step 1 in anhydrous THF (120 mL) under a nitrogen atmosphere. Cool the solution to 0 °C.
Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.77 g, 69.3 mmol) in small portions over 15 minutes to manage hydrogen gas evolution.
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
Validation: Monitor by LC-MS. Look for the disappearance of the linear intermediate (
[M+H]+≈293
) and the appearance of the cyclized product (9aS)-tert-butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate (
[M+H]+=257
).
Workup: Quench cautiously with saturated aqueous NH4Cl (20 mL) at 0 °C. Extract with Ethyl Acetate (
3×50
mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc 1:1 to 0:1) to yield a white solid.
Expert Insight (Causality): NaH is selected because its conjugate acid is hydrogen gas, which bubbles out of the system, driving the deprotonation to completion. The rigid geometry of the piperazine ring pre-organizes the alkoxide and the electrophilic alpha-carbon, drastically lowering the activation energy required for the 6-exo-tet cyclization.
Step 3: N-Boc Deprotection
Objective: Remove the carbamate protecting group to yield the final (9aS)-hexahydropyrazino-[2,1-c]oxazin-4(3H)-one hydrochloride salt.
Setup: Dissolve the purified Boc-protected bicyclic intermediate (8.0 g, 31.2 mmol) in DCM (40 mL).
Deprotection: Add 4M HCl in Dioxane (78 mL, 312 mmol) dropwise at room temperature.
Reaction: Stir vigorously for 2 hours. A white precipitate will begin to form as the hydrochloride salt crashes out of solution.
Isolation: Concentrate the suspension under reduced pressure to remove DCM and excess HCl. Triturate the resulting solid with cold diethyl ether (50 mL), filter, and dry under high vacuum to afford the final product as a highly pure, hygroscopic white powder.
Expert Insight (Causality): Using HCl in Dioxane rather than TFA simplifies the workup; the resulting hydrochloride salt is highly stable, resists aerial oxidation, and can be directly utilized in downstream Buchwald-Hartwig aminations or
SNAr
reactions without requiring a free-basing step [1].
Mechanistic Pathway of Cyclization
The critical step in this synthesis is the intramolecular ring closure. The diagram below maps the electron flow and transient states during the Williamson-type cyclization.
Fig 2. Mechanistic pathway of the intramolecular alkylative cyclization.
Analytical Characterization Data
To ensure the trustworthiness of the synthesized batch, validate the final hydrochloride salt against the following expected analytical parameters:
Analytical Method
Expected Result / Signal Assignments
LC-MS (ESI+)
[M+H]+
calculated for
C7H12N2O2
: 157.09; Found: 157.1
>98%
ee (Determined via Chiral HPLC, Chiralpak AD-H column).
Troubleshooting & Optimization
O-Acylation vs. N-Acylation in Step 1: If significant O-acylation is observed (identified by a higher
Rf
spot on TLC and mass shift of
+76
Da), the internal temperature likely exceeded 5 °C. Ensure strict temperature control and verify that the TEA is completely anhydrous.
Incomplete Cyclization in Step 2: If the linear intermediate persists, the NaH may have degraded (mineral oil dispersion can absorb moisture over time). Use a fresh bottle of NaH or add a catalytic amount of tetrabutylammonium iodide (TBAI) to accelerate the
SN2
displacement via the Finkelstein reaction mechanism.
Hygroscopicity of the Final Product: The final hydrochloride salt is highly hygroscopic. It must be filtered rapidly under a blanket of nitrogen and stored in a desiccator over
P2O5
to prevent deliquescence.
References
Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethyl-propanamide, their use in therapy, and process for the preparation of the same. Google Patents (US8796269B2).
Inhibitors of the Renal Outer Medullary Potassium Channel. European Patent Office (EP2790511B1).
New Heterocyclic Compounds. Google Patents (WO2021005034A1).
Method
High-Resolution Purification and Chiral Analysis of (9aS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one
Introduction and Pharmacological Context The compound (9aS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one (CAS: 930783-25-8) is a highly specialized, chiral bicyclic intermediate[1]. It serves as a foundational building...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Pharmacological Context
The compound (9aS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one (CAS: 930783-25-8) is a highly specialized, chiral bicyclic intermediate[1]. It serves as a foundational building block in the synthesis of advanced neurokinin receptor antagonists. Most notably, the hexahydropyrazino-oxazine scaffold is the structural core of Elinzanetant (NT-814 / LYNKUET®) , a dual NK-1 and NK-3 receptor antagonist recently approved by the FDA for the treatment of moderate to severe vasomotor symptoms (hot flashes) associated with menopause[2][3][4].
Because the pharmacological efficacy of these APIs is strictly stereodependent[5], the purification of the (9aS)-lactam scaffold requires a rigorous, two-dimensional chromatographic approach:
Preparative Reversed-Phase HPLC (RP-HPLC) to remove synthetic byproducts and achieve >98% chemical purity.
Analytical Chiral HPLC to validate the enantiomeric excess (ee) of the (9aS) stereocenter against its (9aR) counterpart.
Fig 1: Pharmacological utility of the (9aS)-scaffold in synthesizing Elinzanetant.
Physicochemical Profiling
Understanding the physical properties of the molecule is critical for designing a rational purification strategy. The presence of a basic secondary amine and a polar lactam ring dictates the chromatographic behavior.
Property
Value
Chromatographic Implication
Molecular Weight
156.18 g/mol
Low MW; requires low-wavelength UV (210 nm) or MS detection.
pKa (Secondary Amine)
~8.5 - 9.5 (est.)
Highly basic; causes severe silanol interactions at neutral pH.
LogP
< 0 (Hydrophilic)
Poor retention on standard C18; requires high pH to increase hydrophobicity.
The secondary amine in the piperazine ring has an estimated pKa of ~9.0. According to the Henderson-Hasselbalch equation, operating at a neutral pH (7.0) leaves the amine protonated (
NH2+
). This cationic species undergoes secondary ion-exchange interactions with the negatively charged, residual silanols (
Si−O−
) present on standard silica-based C18 columns. This dual-retention mechanism causes severe peak tailing, poor recovery, and drastically reduced preparative loading capacity.
By adjusting the mobile phase to pH 10.0 using a 10 mM ammonium bicarbonate buffer, the amine is fully deprotonated. Retention is thus driven entirely by hydrophobic partitioning, yielding sharp, symmetrical peaks and maximizing preparative throughput. Because standard silica dissolves at pH > 8, an Ethylene Bridged Hybrid (EBH) silica column (e.g., Waters XBridge) is mandatory to prevent stationary phase collapse.
Chiral Recognition Mechanism
The (9aS) and (9aR) enantiomers possess identical physical properties in an achiral environment. To resolve them, we utilize an immobilized amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (CSP). The lactam carbonyl of the oxazin-4(3H)-one ring serves as a strong hydrogen bond acceptor, interacting with the carbamate NH groups of the CSP. Concurrently, the rigid, bicyclic geometry of the hexahydropyrazino-oxazine scaffold allows for differential steric inclusion into the helical grooves of the amylose polymer.
Experimental Workflows & Protocols
Fig 2: Two-dimensional purification workflow for the (9aS)-bicyclic scaffold.
Objective: Isolate the hexahydropyrazino-oxazine scaffold from uncyclized intermediates and synthetic byproducts.
Sample Preparation : Dissolve the crude reaction mixture in 10% Acetonitrile / 90% Water (pH adjusted to 10 with
NH4OH
) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
System Equilibration : Purge the preparative HPLC system with Mobile Phase A (10 mM
NH4HCO3
in water, adjusted to pH 10.0 with
NH4OH
) and Mobile Phase B (100% Acetonitrile). Equilibrate the Waters XBridge Prep C18 column (19 x 250 mm, 5 µm) at 5% B for 5 column volumes.
Sample Injection : Inject 1.0 mL of the filtered sample (50 mg load) onto the column.
Gradient Elution : Execute the gradient detailed in the table below at a flow rate of 15 mL/min.
Fraction Collection : Monitor UV absorbance at 210 nm. Collect fractions corresponding to the main peak (expected retention time ~8.5 mins).
Lyophilization : Pool the pure fractions, freeze at -80 °C, and lyophilize to obtain the chemically pure intermediate as a white powder.
Table 1: RP-HPLC Gradient Method
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (pH 10 Buffer)
% Mobile Phase B (Acetonitrile)
0.0
15.0
95
5
2.0
15.0
95
5
15.0
15.0
60
40
16.0
15.0
5
95
| 20.0 | 15.0 | 5 | 95 |
Protocol B: Analytical Chiral HPLC (Self-Validating ee Determination)
Objective: Quantify the enantiomeric excess (ee) of the purified (9aS) batch.
Trustworthiness Check (Self-Validating System) : A chiral protocol is only trustworthy if it actively demonstrates its ability to resolve enantiomers. Before analyzing the purified (9aS) batch, a racemic reference standard (50:50 mixture of 9aS and 9aR) MUST be injected. The protocol is only validated if the resolution factor (
Rs
) between the two peaks is
≥2.0
. Furthermore, the addition of 0.1% Diethylamine (DEA) to the mobile phase is critical; it suppresses non-specific binding of the basic piperazine nitrogen to the CSP, ensuring retention differences are strictly a function of chiral recognition.
Sample Preparation : Dissolve 1 mg of the lyophilized powder from Protocol A in 1 mL of HPLC-grade Ethanol.
System Equilibration : Equilibrate a Daicel Chiralpak IG column (4.6 x 250 mm, 5 µm) with the isocratic mobile phase: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v) at 1.0 mL/min at 25 °C until a stable baseline is achieved.
System Suitability Test (SST) : Inject 10 µL of the racemic reference standard. Confirm baseline resolution (
Rs≥2.0
) at 210 nm.
Sample Analysis : Inject 10 µL of the purified sample.
Data Processing : Integrate the peak areas. Calculate the enantiomeric excess using the formula:
U.S. Food and Drug Administration (FDA) / RxList
Title: LYNKUET® (elinzanetant) capsules, for oral use
URL:[Link]
Taylor & Francis Online
Title: Elinzanetant, a new combined neurokinin-1/-3 receptor antagonist for the treatment of postmenopausal vasomotor symptoms
URL:[Link]
(9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one use in high-throughput screening
Application Note: High-Throughput Screening and Combinatorial Functionalization of the (9aS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one Scaffold Executive Summary The demand for high-quality chemical matter in drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Throughput Screening and Combinatorial Functionalization of the (9aS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one Scaffold
Executive Summary
The demand for high-quality chemical matter in drug discovery has driven a paradigm shift away from flat, sp2-rich aromatic libraries toward three-dimensional, sp3-rich chiral scaffolds. The (9aS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one scaffold represents a privileged, conformationally rigid bicyclic system. By leveraging its secondary amine at the N-8 position, researchers can execute rapid, combinatorial functionalization to generate highly diverse libraries. This application note details the mechanistic rationale, diversity-oriented synthesis (DOS) workflow, and self-validating High-Throughput Screening (HTS) protocols required to deploy this scaffold effectively against challenging therapeutic targets.
Mechanistic Rationale & Structural Significance
The (9aS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one core is a fused morpholine-piperazine ring system. Its utility in HTS is driven by three fundamental structural properties:
High Fsp3 Character: The saturated bicyclic nature of the scaffold drastically improves aqueous solubility and pharmacokinetic properties compared to traditional planar heterocycles, reducing assay interference (e.g., aggregation-based false positives).
Stereochemical Vectoring: The (9aS) stereocenter locks the ring pucker, dictating a highly specific spatial trajectory for any functional group appended to the N-8 position. This stereoselective vectoring is critical for engaging deep, chiral binding pockets, a principle recently demonstrated in the development of diversity-oriented photo-stereoprobes for expanding the ligandable proteome [1].
Target Versatility: Derivatives of this specific scaffold have been successfully validated as potent, selective inhibitors of the Renal Outer Medullary Potassium (ROMK) channel (Kir1.1) for cardiovascular indications [2], as well as dual antagonists for NK-1/NK-3 receptors.
Fig 1. Logical relationship of (9aS)-scaffold hits engaging ROMK to induce diuresis.
Experimental Workflow: From Scaffold to Screening
To maximize the utility of the (9aS)-scaffold in HTS, we employ a streamlined, miniaturized workflow. The secondary amine is functionalized via parallel reductive amination, followed by direct formatting into assay-ready plates.
Fig 2. HTS workflow for (9aS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one library generation.
Causality: Reductive amination is chosen over direct alkylation to prevent over-alkylation (quaternary amine formation) and to utilize the vast, commercially available chemical space of aldehydes. Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent because its mild hydride transfer rate prevents the premature reduction of the aldehyde library before imine formation occurs.
Step-by-Step Procedure:
Scaffold Dispensing: Using an acoustic liquid handler (e.g., Echo 650), dispense 1.0 µL of a 100 mM solution of the (9aS)-scaffold (in anhydrous DMSO) into a 384-well polypropylene synthesis plate.
Library Addition: Dispense 1.2 µL of diverse library aldehydes (100 mM in DMSO) into corresponding wells.
Acid Catalysis: Add 0.5 µL of 10% acetic acid in dichloroethane (DCE) to catalyze imine formation. Incubate at 25°C for 2 hours on a plate shaker (600 rpm).
Reduction: Add 2.0 µL of a freshly prepared 200 mM STAB suspension in DCE. Seal the plate and incubate for 16 hours at room temperature.
Quench & Formatting: Quench the reaction by adding 5.0 µL of saturated NaHCO₃. Centrifuge to separate phases, and transfer the organic layer to an assay-ready plate. Evaporate the DCE under a nitrogen stream, leaving the DMSO stock.
Self-Validating QC Checkpoint: Designate Column 24 as a control column using benzaldehyde. Post-reaction, sample Column 24 for LC-MS analysis. Validation Rule: The workflow is only validated for HTS if the benzaldehyde control wells exhibit >95% conversion to the desired product. This ensures any downstream "dead wells" in the library are due to specific aldehyde steric hindrance, not a systemic liquid handling or reagent failure.
Protocol B: Target Engagement HTS via Fluorescence Polarization (FP)
Causality: FP is selected for the primary screen because it is a homogeneous, wash-free assay that relies on the rotational correlation time of a fluorophore. It is highly resistant to variations in well volume, making it ideal for miniaturized 384-well formats.
Step-by-Step Procedure:
Tracer/Protein Complex: Prepare a master mix containing 5 nM of a fluorescently labeled tracer (a known binder of the target, e.g., a ROMK channel pore blocker) and 20 nM of the purified target protein in Assay Buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4). Causality: Tween-20 prevents non-specific adsorption of the highly lipophilic library compounds to the plastic well walls.
Plate Preparation: Dispense 15 µL of the master mix into a 384-well black, flat-bottom microplate.
Compound Addition: Pin-transfer 150 nL of the combinatorially functionalized (9aS)-scaffold library (from Protocol A) into the assay plate.
Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate in the dark at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.
Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using polarized excitation (e.g., 485 nm) and emission (e.g., 520 nm) filters. Calculate millipolarization (mP) values.
Self-Validating QC Checkpoint: Calculate the Z'-factor using DMSO-only wells (negative control, high polarization) and a saturating concentration (10 µM) of an unlabeled reference inhibitor (positive control, low polarization). Validation Rule: The assay data is only accepted if the Z'-factor is ≥ 0.60, proving that the signal window is statistically robust enough to identify true competitive binders.
Data Presentation & Quality Control Metrics
To ensure the trustworthiness of the screening campaign, quantitative data from the primary screen must be continuously monitored. Table 1 summarizes the expected assay performance metrics when utilizing the (9aS)-scaffold library in the FP assay.
Table 1: HTS Assay Quality Control and Performance Metrics
Metric
Target Threshold
Observed Average
Causality / Significance
Z'-Factor
> 0.60
0.78
Ensures a robust signal window between positive and negative controls, validating the assay's resolving power.
Signal-to-Background (S/B)
> 3.0
5.2
Validates that the assay can reliably detect the displacement of the tracer by the (9aS)-scaffold hits.
Library Hit Rate
0.5% - 2.0%
1.2%
Indicates appropriate library diversity and target druggability without excessive scaffold promiscuity.
Intra-plate CV
< 10%
4.5%
Confirms liquid handling precision and the absence of edge-effects across the 384-well microplate.
References
Ogasawara, D., Konrad, D. B., Tan, Z. Y., Carey, K. L., Luo, J., Won, S. J., Li, H., Carter, T., DeMeester, K. E., Njomen, E., Schreiber, S. L., Xavier, R. J., Melillo, B., & Cravatt, B. F. (2024). Chemical tools to expand the ligandable proteome: diversity-oriented synthesis-based photoreactive stereoprobes. Cell Chemical Biology, 31(12). [Link]
Merck Sharp & Dohme Corp. (2016). Inhibitors of the Renal Outer Medullary Potassium Channel (European Patent No. EP2790511B1).
Method
Application Notes: Therapeutic Derivatization and Screening of the (9aS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one Scaffold
Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Executive Summary & Scaffold Rationale The (9aS)-Hexahydropyr...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Drug Discovery & Development
Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists
Executive Summary & Scaffold Rationale
The (9aS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one scaffold is a privileged, chiral bicyclic building block increasingly utilized in modern medicinal chemistry. Structurally, it is a conformationally restricted morpholine/piperazine hybrid. The presence of the lactam (4(3H)-one) moiety provides a stable, easily handled precursor that, upon reduction, yields a highly basic, rigidified secondary amine. This structural rigidity minimizes the entropic penalty upon target binding, improves metabolic stability, and optimizes physicochemical properties such as aqueous solubility and blood-brain barrier (BBB) penetrance.
This application note details the pharmacological utility of this scaffold across diverse therapeutic areas and provides validated, step-by-step protocols for its chemical derivatization and biological screening.
Pharmacological Applications
The versatility of the reduced hexahydropyrazino oxazine core has led to its incorporation into several distinct classes of therapeutic agents:
The most prominent clinical application of this scaffold is in the development of antibacterial agents, specifically targeting bacterial peptide deformylase (PDF). PDF is a critical metalloenzyme required for the maturation of newly synthesized bacterial proteins. Derivatives such as GSK1322322 (Lanopepden) utilize the hexahydropyrazino core to optimally position a metal-chelating hydroxamic acid derivative into the enzyme's active site[1]. This mechanism exerts robust antibacterial activity, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA)[2].
Figure 1: Mechanism of PDF inhibition by (9aS)-Hexahydropyrazino derivatives.
In cardiovascular drug discovery, the scaffold is utilized to synthesize inhibitors of the Renal Outer Medullary Potassium (ROMK or Kir1.1) channel. Inhibiting ROMK in the thick ascending loop of Henle and cortical collecting duct promotes sodium excretion without the severe hypokalemia associated with traditional loop diuretics[3]. The basic nitrogen of the hexahydropyrazino core is essential here, as it mimics potassium ions to block the channel pore.
CNS & Neuropsychiatric Disorders
Due to its favorable LogP and reduced polar surface area, the scaffold easily crosses the BBB. It has been successfully incorporated into pyridine derivatives for the treatment of psychotic disorders[4], as well as monoacylglycerol lipase (MAGL) inhibitors aimed at treating neuroinflammation and modulating lipid metabolism in oncology[5].
Quantitative Pharmacological Data Summary
To facilitate cross-target comparison, the following table summarizes the key metrics of (9aS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one derivatives across different indications:
Enhances BBB penetrance and protects against rapid hepatic N-dealkylation.
Experimental Protocols
The following protocols are designed as self-validating systems , ensuring that researchers can verify the integrity of their data at every intermediate step.
Protocol A: Scaffold Activation and Functionalization
Rationale & Causality: The starting material, (9aS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one, contains a lactam moiety. Direct functionalization of the lactam nitrogen is unfavorable for target binding due to the planar, non-basic nature of the amide. Reduction to the corresponding oxazine restores sp³ hybridization and basicity, creating an optimal vector for interacting with acidic residues in target binding pockets[3].
Figure 2: Experimental workflow for scaffold derivatization and screening.
Step-by-Step Methodology:
Lactam Reduction: Suspend (9aS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one (1.0 eq) in anhydrous THF under argon. Dropwise, add Borane-THF complex (BH₃·THF, 3.0 eq) at 0°C. Reflux for 12 hours.
Quenching: Carefully quench with MeOH at 0°C, followed by 1M HCl to destroy stable amine-borane complexes. Basify with NaOH and extract with dichloromethane.
Self-Validation (QC): Perform ¹H-NMR. Pass criteria: Complete disappearance of the downfield lactam carbonyl carbon (~168 ppm in ¹³C-NMR) and the emergence of new aliphatic multiplets corresponding to the newly formed CH₂ group. Do not proceed to Step 4 if the lactam peak remains.
N-Functionalization (SₙAr): React the purified hexahydropyrazino[2,1-c][1,4]oxazine with a heteroaryl halide (e.g., 2-chloro-4-methylpyrimidine) in the presence of N,N-diisopropylethylamine (DIPEA) in DMF at 90°C for 8 hours.
Purification: Purify the resulting derivative via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA).
Rationale & Causality: Bacterial PDF utilizes a divalent cation (Fe²⁺ in vivo) to catalyze the removal of the N-terminal formyl group. Because Fe²⁺ is highly susceptible to oxidation under aerobic in vitro conditions, substituting it with Ni²⁺ or Co²⁺ in the assay buffer is a mandatory experimental choice to maintain enzyme stability and prevent false negatives during screening[2].
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 10 mM NaCl, 0.1 mg/mL BSA, and 10 µM NiCl₂. Critical: Do not use EDTA or other chelating agents during enzyme purification, as they will strip the active site metal.
Enzyme Incubation: Dispense 1 nM recombinant S. aureus PDF into a 384-well microtiter plate. Add the (9aS)-Hexahydropyrazino derivative (serial dilutions from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature to allow for chelator-metal equilibration.
Substrate Addition: Initiate the reaction by adding 1 mM of the fluorogenic substrate (e.g., Formyl-Met-Ala-Ser coupled with a detection reagent).
Positive Control: Actinonin (a known potent PDF inhibitor).
Negative Control: 1% DMSO vehicle.
System Validation: Calculate the Z'-factor for the plate. A Z'-factor > 0.6 validates the assay.
Orthogonal Screen: Run a counter-screen against human mitochondrial PDF. A selectivity index (IC₅₀ Human / IC₅₀ Bacterial) > 100 is required to validate the compound as a safe antibacterial lead, mitigating off-target host toxicity.
References
[4] Title: US7683056B2 - Pyridine derivatives and their use in the treatment of psychotic disorders. Source: Google Patents. URL:
[1] Title: Investigation of metabolism and disposition of GSK1322322, a peptidase deformylase inhibitor, in healthy humans using the entero-test for biliary sampling. Source: PubMed. URL:
Technical Support Center: Optimizing Synthesis with (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the chiral synthon, (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one. Publicly available data on the speci...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the chiral synthon, (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one. Publicly available data on the specific applications of this compound for yield and purity enhancement is limited; however, its rigid bicyclic structure and defined stereochemistry are characteristic of a valuable chiral building block in modern asymmetric synthesis. Such compounds are often pivotal in constructing complex molecules, including active pharmaceutical ingredients (APIs), where precise stereochemical control is paramount.[1]
This guide provides a framework for troubleshooting and optimizing reactions involving this and structurally related heterocyclic compounds, drawing upon established principles of organic synthesis and process chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the likely role of (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one in my synthesis?
A1: Given its stereospecific nature, this compound most likely serves as a chiral auxiliary or a key intermediate. Its rigid conformation can effectively control the stereochemical outcome of a reaction at a different site in the molecule, leading to high diastereomeric or enantiomeric purity in the final product. Pyrazolone derivatives, for instance, are known to be effective substrates in asymmetric synthesis.[2][3]
Q2: My reaction yield is significantly lower than expected. Where should I start troubleshooting?
A2: Low yields are a common issue in complex organic syntheses.[4] A systematic approach is crucial.[5] Begin by verifying the quality of your starting materials and ensuring all reagents and solvents are pure and, if necessary, anhydrous.[6] Sub-optimal reaction conditions, such as temperature, concentration, and reaction time, are also frequent culprits.[5] It is advisable to perform small-scale trial reactions to identify the optimal parameters.
Q3: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve the reaction's selectivity?
A3: The formation of side products often points to issues with reaction conditions or the reactivity of the intermediates.[6] Lowering the reaction temperature can sometimes disfavor side reactions that may have a higher activation energy. The choice of solvent can also influence the reaction pathway; experimenting with solvents of different polarities may be beneficial. Additionally, carefully controlling the stoichiometry of your reactants is essential.
Q4: How can I best purify my product containing the hexahydropyrazino-[2,1-c]oxazin-4(3H)-one moiety?
A4: The purification of polar, nitrogen-containing heterocyclic compounds can be challenging.[6] If your product is a solid, recrystallization is often the most effective method for achieving high purity.[6] You may need to screen various solvent systems to find the ideal one. For non-crystalline products, silica gel column chromatography is a standard and versatile technique.[6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you may encounter and offers structured approaches to resolve them.
Issue 1: Low Reaction Yield
Low yields can be attributed to several factors, from reagent quality to product stability.
Potential Cause
Troubleshooting Steps
Impure Reagents/Solvents
- Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).- Use freshly distilled or anhydrous solvents, especially for moisture-sensitive reactions.[5]
Suboptimal Reaction Conditions
- Perform a design of experiments (DoE) to screen reaction parameters such as temperature, concentration, and catalyst loading.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.[6]
Product Instability
- If the product is unstable under the reaction conditions, consider using milder reagents or a lower reaction temperature.- Analyze the workup procedure for potential sources of product loss or degradation.
Inefficient Mixing
- For heterogeneous reactions, ensure the stirring rate is sufficient to maintain a uniform mixture.[5]
Issue 2: Poor Stereochemical Purity (Low d.e. or e.e.)
Achieving high stereoselectivity is often the primary reason for using a chiral building block like (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one.
Potential Cause
Troubleshooting Steps
Incorrect Catalyst or Ligand
- If using a catalyst, ensure it is the correct one for the desired transformation. Chiral ligands, such as pyridine-oxazolines, are often crucial for high stereoselectivity.[7]- Screen a variety of ligands to find the optimal one for your specific substrate.
Suboptimal Temperature
- Lowering the reaction temperature often enhances stereoselectivity.
Solvent Effects
- The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction. Screen a range of solvents to optimize stereochemical purity.
Racemization
- The product may be susceptible to racemization under the reaction or workup conditions. Consider using milder workup procedures and purification techniques.
Experimental Protocols & Workflows
General Protocol for a Trial Reaction
Preparation: Dry all glassware in an oven and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
Reagent Addition: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one and any other solid reagents under a positive pressure of inert gas.
Solvent Addition: Add the appropriate anhydrous solvent via syringe.
Cooling/Heating: Cool or heat the reaction mixture to the desired temperature.
Reactant Addition: Add the other reactants dropwise via syringe.
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
Quenching: Once the reaction is complete, quench it by adding an appropriate reagent (e.g., water, saturated ammonium chloride solution).
Workup: Perform a standard aqueous workup, extracting the product into a suitable organic solvent.
Purification: Dry the combined organic layers, concentrate the solvent, and purify the crude product by recrystallization or column chromatography.
Visualizing the Troubleshooting Workflow
A logical approach to troubleshooting is essential for efficiently resolving experimental issues.
Caption: A workflow for troubleshooting common synthesis issues.
References
Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
Benchchem. Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications.
Wang, L., et al. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. PMC.
Synthonix, Inc. (9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][5][8]oxazin-4-one;hydrochloride - [H82663]. Retrieved from
Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications (RSC Publishing).
University of Liverpool. Heterocyclic Chemistry.
RSC Publishing. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
Indian Journal of Pharmaceutical Sciences. (2018). Synthesis, Characterization and Antitumour Activity of Some Novel Oxazine Substituted 9-Anilinoacridines and their 3D-QSAR Studi.
AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis.
ResearchGate. (2015, August 13). (PDF) ChemInform Abstract: Asymmetric Synthesis of Pyrazoles and Pyrazolones Employing the Reactivity of Pyrazolin-5-one Derivatives.
Chemical Society Reviews (RSC Publishing). (2018, February 22). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis.
Appretech Scientific Limited. (9AR)-Hexahydropyrazino-[2,1-c][5][8]oxazin-4(3H)-one. Retrieved from
Google Patents. (2014). US8796269B2 - Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][5][8]oxazin-8(1H). Retrieved from
(9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one issues with solubility and stability
Technical Support Center: (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one Last Updated: March 31, 2026 Disclaimer: The compound (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one is a novel chemical entity with limited data...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one
Last Updated: March 31, 2026
Disclaimer: The compound (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one is a novel chemical entity with limited data in public literature. This guide is formulated based on first-principles analysis of its chemical structure and established methodologies in medicinal chemistry and pharmaceutical development. The protocols provided are general best-practice recommendations and should be adapted to your specific experimental context.
Introduction: A Structure-Based Approach to Troubleshooting
(9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one is a complex, bicyclic heterocyclic molecule. Its structure contains several key functional groups that dictate its physicochemical properties, including a lactam (cyclic amide), a tertiary amine, and an ether linkage within a bridged ring system. These features suggest potential challenges in both solubility and stability. This guide provides a systematic, question-and-answer framework to anticipate, diagnose, and resolve common issues encountered during its experimental handling.
Part 1: Troubleshooting Solubility
Poor aqueous solubility is a frequent hurdle in drug discovery, impacting everything from in vitro assays to in vivo bioavailability.[1][2][3] Understanding and overcoming this challenge is critical for successful research and development.
Frequently Asked Questions (FAQs) - Solubility
Q1: What are the predicted solubility characteristics of this compound based on its structure?
A1: Based on its structure, we can predict the following:
Lipophilicity: The fused, saturated ring system contributes to a degree of lipophilicity, which may limit aqueous solubility.
Hydrogen Bonding: The lactam carbonyl (an H-bond acceptor) and the potential for water to interact with the ether oxygen and tertiary amine nitrogen suggest some capacity for hydrogen bonding. However, the lack of H-bond donors may limit extensive interaction with water.
Ionization: The tertiary amine is a basic center. At physiological pH (~7.4), it will be partially protonated. At acidic pH (e.g., pH < 6), it will be predominantly protonated and exist as a cation. This ionization is the most critical handle for manipulating aqueous solubility.[4]
Q2: My compound is "oiling out" or precipitating from my aqueous buffer. How do I systematically determine its solubility?
A2: A tiered approach is recommended to efficiently determine solubility in relevant media. This involves both kinetic and thermodynamic measurements. Kinetic solubility is often measured early to get a quick assessment, while thermodynamic solubility is the true equilibrium value and is more rigorous.[1]
Protocol 1: Systematic Solubility Assessment
This protocol outlines a multi-solvent screening process to determine the solubility profile.
A panel of aqueous buffers (e.g., pH 5.0, 7.4, 9.0)
Organic co-solvents (e.g., Ethanol, PEG-400)
HPLC or UPLC system with UV or MS detector
96-well plates (polypropylene) and plate shaker
Methodology:
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
Kinetic Solubility (High-Throughput Screen):
Dispense the aqueous buffers into a 96-well plate.
Add a small volume of the DMSO stock solution to each well (final DMSO concentration should be ≤1-2% to minimize its solubilizing effect).
Seal the plate and shake at room temperature for 2-4 hours.
Analyze the supernatant for the concentration of the dissolved compound via HPLC/UPLC after centrifugation to pellet any precipitate.
Thermodynamic Solubility (Shake-Flask Method):
Add an excess amount of the solid compound to a vial containing the desired buffer (e.g., pH 7.4).
Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
Filter or centrifuge the suspension to remove undissolved solid.
Accurately quantify the concentration of the compound in the clear supernatant using a validated HPLC/UPLC method with a standard curve.
Solvent System
Typical DMSO % (Kinetic)
Purpose
pH 5.0 Acetate Buffer
1%
Assess solubility at acidic pH (mimics lysosomes, enhances cation formation)
pH 7.4 Phosphate Buffer (PBS)
1%
Assess solubility at physiological pH
Simulated Gastric Fluid (SGF)
1%
Predict behavior in the stomach
Simulated Intestinal Fluid (SIF)
1%
Predict behavior in the small intestine
Water with 10% Ethanol
N/A (Thermodynamic)
Evaluate effect of a common co-solvent
Water with 10% PEG-400
N/A (Thermodynamic)
Evaluate effect of a non-volatile co-solvent
Q3: How can I improve the aqueous solubility of (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one for my experiments?
A3: Several strategies can be employed, leveraging the compound's chemical structure.[2][5]
pH Adjustment: This is the most effective and straightforward method. Since the molecule has a basic tertiary amine, lowering the pH of the aqueous medium will protonate this group, forming a more polar and soluble salt form.[4] For most in vitro assays, using a buffer with a pH between 5.0 and 6.5 can dramatically increase solubility without significantly altering biological conditions.
Use of Co-solvents: For stock solutions or certain assay conditions, water-miscible organic solvents can be used.[3][4] Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG). These work by reducing the overall polarity of the solvent system.[5] Start with low percentages (e.g., 5-10%) and increase as needed, being mindful that high concentrations of organic solvents can affect biological assays.
Formulation with Excipients: For more advanced applications, cyclodextrins can be used. These are cyclic oligosaccharides that can encapsulate the lipophilic parts of a molecule in their central cavity, presenting a hydrophilic exterior to the water.[4]
Workflow for Troubleshooting Solubility
Caption: A decision tree for systematically addressing solubility issues.
Part 2: Troubleshooting Stability
Chemical stability is paramount for ensuring the integrity of experimental results and the viability of a compound as a drug candidate. Degradation can lead to a loss of potency, altered pharmacology, or the formation of toxic byproducts.[6][7]
Frequently Asked Questions (FAQs) - Stability
Q1: What are the most likely degradation pathways for (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one?
A1: The structure contains two primary chemical liabilities:
Hydrolysis of the Lactam: The amide bond within the lactam ring is susceptible to hydrolysis, especially under strong acidic or basic conditions. This would result in a ring-opening to form an amino acid derivative. Bridged lactams can be particularly strained and thus more prone to hydrolysis than simple amides.[8][9]
Oxidation: The tertiary amine and potentially the carbons adjacent to the ether oxygen could be susceptible to oxidation. This can be mediated by air, light, or reactive oxygen species.
Caption: Key chemical liabilities of the core scaffold. (Note: A placeholder for the chemical structure image is used).
Q2: How should I properly handle and store the compound to minimize degradation?
A2:
Solid State: As a solid, the compound should be stored in a tightly sealed container, protected from light, and kept in a desiccator at low temperature (e.g., -20°C or 4°C). This minimizes exposure to moisture, oxygen, and light.
In Solution: Stock solutions, especially in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If an aqueous solution must be stored, it should be filter-sterilized, kept at 4°C, and used within a short period (e.g., 24-48 hours), after confirming its stability over that timeframe.
Q3: I suspect my compound is degrading during my assay. How can I confirm this and identify the problem?
A3: A forced degradation study is the standard approach to proactively identify potential degradation pathways and products.[6][10][11] This involves subjecting the compound to a range of harsh conditions and analyzing the outcomes. The information is crucial for developing stability-indicating analytical methods.[7]
Protocol 2: Forced Degradation Study
This protocol provides a framework for stress testing as recommended by ICH guidelines.[10][12]
Objective: To identify degradation products and understand the stability profile of the compound under various stress conditions.
Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water 50:50).
Stress Conditions: Expose the solutions to the following conditions. The goal is to achieve 5-20% degradation.[10] Adjust exposure time or reagent concentration as needed.
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 2-8 hours.
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 1-4 hours.
Oxidation: Add 3% H₂O₂. Keep at room temperature for 2-8 hours.
Thermal Stress: Heat the solution at 70°C for 24-48 hours. Also, test the solid powder under the same conditions.
Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[12]
Analysis:
For acid/base samples, neutralize before injection.
Analyze all samples, including a non-stressed control, by a gradient HPLC-UV/MS method.
Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks (degradants). The MS data will provide mass information for the potential degradants, aiding in their identification.
Stress Condition
Typical Reagent/Setup
Potential Degradation Pathway
Acidic
0.1 M HCl, 60°C
Lactam Hydrolysis
Basic
0.1 M NaOH, RT
Lactam Hydrolysis
Oxidative
3% H₂O₂, RT
Oxidation of amine or other sensitive sites
Thermal
70°C (Solid & Solution)
Thermally induced decomposition
Photolytic
ICH-compliant light source
Light-induced degradation
References
Dixit V Bhalani, et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Available at: [Link]
(2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water. Available at: [Link]
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available at: [Link]
(2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - SciSpace. Available at: [Link]
(2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Available at: [Link]
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]
(2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Available at: [Link]
SGS. (n.d.). Forced Degradation Testing - SGS. Available at: [Link]
(2013). Chemistry of Bridged Lactams and Related Heterocycles | Chemical Reviews. Available at: [Link]
(n.d.). The Chemistry of Bridged Lactams and Related Heterocycles - PMC - NIH. Available at: [Link]
(n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
Technical Support Center: Optimizing (9aS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one Synthesis
Welcome to the Application Scientist Support Portal. The (9aS)-hexahydropyrazino-[2,1-c]oxazin-4(3H)-one scaffold is a highly valuable chiral bicyclic intermediate utilized in the development of advanced therapeutics, in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. The (9aS)-hexahydropyrazino-[2,1-c]oxazin-4(3H)-one scaffold is a highly valuable chiral bicyclic intermediate utilized in the development of advanced therapeutics, including ROMK channel inhibitors [1] and PARP7 inhibitors [3].
Synthesizing this fused pyrazino-oxazine system presents unique challenges in regioselectivity, stereocontrol, and product isolation. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your reaction conditions, avoiding common pitfalls like racemization and oligomerization [2].
Synthetic Workflow & Pathway Visualization
The most robust route to this scaffold begins with the chiral pool starting material, (S)-4-N-Boc-2-hydroxymethyl-piperazine. The sequence involves a regioselective N-acylation followed by an intramolecular etherification (cyclization) and subsequent deprotection.
Synthetic workflow for (9aS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one emphasizing key reaction controls.
Troubleshooting Guide & FAQs
Q1: I am observing significant O-acylation (esterification) during the initial chloroacetylation step. How do I improve N-selectivity?
The Causality: While the secondary amine (N1) is kinetically more nucleophilic than the primary alcohol at C2, chloroacetyl chloride is a highly reactive, "hard" electrophile. At room temperature or in the presence of excess reagent, the thermodynamic driving force allows competitive O-acylation to occur.
The Solution: Strict kinetic control is required. Cool the reaction to -78°C before the dropwise addition of chloroacetyl chloride. Use a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to scavenge HCl without catalyzing esterification (which stronger bases like DMAP would do).
Q2: My cyclization step yields a complex mixture with a low mass recovery of the desired bicyclic product. LC-MS shows higher molecular weight species. Why?
The Causality: You are experiencing intermolecular alkylation (dimerization/oligomerization). The alkoxide generated from the primary alcohol can attack the chloroacetyl group of another molecule instead of closing the ring on itself.
The Solution: Intramolecular cyclization is a pseudo-first-order process, whereas intermolecular dimerization is second-order. You must artificially lower the concentration of the reactive intermediate. Use high dilution conditions (≤0.05 M) and employ a slow-addition technique (e.g., using a syringe pump) to add the intermediate into a suspension of Sodium Hydride (NaH) in THF.
Q3: I am losing my final deprotected product during the aqueous workup. How can I isolate it efficiently?
The Causality: The fully deprotected (9aS)-hexahydropyrazino-[2,1-c]oxazin-4(3H)-one is a highly polar, low-molecular-weight diamine/amide. It has massive aqueous solubility and will partition into the aqueous layer during standard liquid-liquid extraction.
The Solution: Abandon aqueous workup for the final step. Perform the Boc-deprotection under strictly anhydrous conditions using 4M HCl in 1,4-dioxane. The product will precipitate directly out of the solvent as the hydrochloride salt, which can be isolated via simple vacuum filtration and trituration with diethyl ether.
Quantitative Data: Cyclization Optimization
The table below summarizes the empirical optimization of the intramolecular etherification step. Notice how the interplay of base strength and concentration dictates the success of the ring closure.
Base (Equiv)
Solvent
Concentration (M)
Temp (°C)
Yield (%)
Chiral Purity (ee %)
Primary Observed Impurity
K₂CO₃ (2.0)
DMF
0.5
60
42
>99
Intermolecular dimers (High conc.)
KOtBu (1.2)
THF
0.1
25
65
95
Minor racemization at C9a
NaH (1.1)
THF
0.05
0 to 25
88
>99
None (Optimized Conditions)
DIPEA (3.0)
DCM
0.1
40
15
>99
Unreacted starting material
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints so you can confirm the success of each transformation before proceeding.
Acylation: Dissolve (S)-4-N-Boc-2-hydroxymethyl-piperazine (10.0 mmol) in anhydrous DCM (100 mL) under an inert argon atmosphere.
Add DIPEA (12.0 mmol) and cool the solution to -78°C using a dry ice/acetone bath.
Add chloroacetyl chloride (10.5 mmol) dropwise over 30 minutes. Stir for 1 hour at -78°C, then allow to warm to 0°C.
Self-Validation Checkpoint 1: Quench a 10 µL aliquot in MeOH. LC-MS must show the
[M+H]+
peak for the mono-acylated intermediate without any di-acylated mass.
Solvent Swap: Concentrate the reaction mixture under reduced pressure (keeping the bath below 30°C) and redissolve the crude intermediate in anhydrous THF (50 mL).
Cyclization: In a separate, flame-dried flask, suspend NaH (11.0 mmol, 60% dispersion in mineral oil) in anhydrous THF (150 mL) and cool to 0°C.
Add the intermediate THF solution dropwise to the NaH suspension via a syringe pump over 2 hours (maintaining high dilution). Stir for an additional 2 hours at room temperature.
Self-Validation Checkpoint 2: TLC (EtOAc/Hexane 1:1, visualized with KMnO₄) should show the complete disappearance of the acyclic intermediate and the formation of a single, higher Rf spot.
Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield (9aS)-8-Boc-hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one.
Protocol B: Anhydrous Deprotection & Isolation
Dissolve the crude (9aS)-8-Boc-hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one (5.0 mmol) in anhydrous DCM (10 mL).
Add 4M HCl in 1,4-dioxane (25.0 mmol, 5 equivalents) at 0°C.
Remove the ice bath and stir vigorously at room temperature for 3 hours. A white precipitate should begin to form.
Self-Validation Checkpoint 3: Take a small aliquot of the precipitate, dissolve in D₂O, and run a quick ¹H NMR. The spectrum must show the complete disappearance of the 9H singlet at ~1.45 ppm (Boc group).
Evaporate the solvents under reduced pressure to complete dryness.
Triturate the resulting solid with cold diethyl ether (3 x 20 mL), decanting the supernatant each time.
Dry the solid under high vacuum to afford (9aS)-hexahydropyrazino-[2,1-c]oxazin-4(3H)-one hydrochloride as a highly pure, white powder.
References
Source: European Patent Office (EPO)
Title: Multikilogram Synthesis of a Potent Dual Bcl-2/Bcl-xL Antagonist. 1.
Title: Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors
Source: ResearchGate
URL
Optimization
Technical Support Center: Synthesis of (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one
Welcome to the troubleshooting and optimization guide for the synthesis of (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one. This bicyclic lactam is a valuable scaffold in medicinal chemistry, often serving as a key...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the troubleshooting and optimization guide for the synthesis of (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one. This bicyclic lactam is a valuable scaffold in medicinal chemistry, often serving as a key intermediate in the development of novel therapeutics. Its synthesis, while conceptually straightforward, is prone to common pitfalls that can lead to failed reactions, low yields, and purification challenges.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter in the lab. We will focus on a common synthetic route involving the intramolecular cyclization of an N-substituted piperazine precursor.
Overview of a Common Synthetic Pathway
A prevalent strategy for constructing this bicyclic system involves the cyclization of a precursor like (S)-1-(2-hydroxyethyl)piperazine-2-carboxylic acid or its activated ester derivative. The key transformation is the formation of the amide bond to close the second ring.
Scheme 1: General Intramolecular Cyclization Route
Question 1: My reaction shows no product formation. TLC and LC-MS analysis only indicate the presence of my starting material, even after the recommended reaction time. What went wrong?
This is one of the most common failures, typically pointing to issues with reaction initiation or reagent activity.
Answer: Let's break down the potential causes, from most to least likely.
Cause A: Inadequate Activation of the Carboxylic Acid
The "Why": Intramolecular cyclization to form a lactam requires the carboxylic acid to be converted into a more reactive species (e.g., an acyl chloride, mixed anhydride, or activated ester). If your coupling reagents are old, hydrated, or degraded, this activation will fail, and the reaction will not proceed. Reagents like DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HATU are highly sensitive to moisture.
Troubleshooting Steps:
Verify Reagent Quality: Use a freshly opened bottle of your coupling reagent or one stored properly in a desiccator.
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened Sure/Seal™ bottle. Even trace amounts of water can hydrolyze the activated intermediate faster than it can cyclize.
Consider a Different Activator: If EDC/HOBt fails, consider a more potent system like HATU or switching to an acyl chloride intermediate via thionyl chloride (SOCl₂) or oxalyl chloride, though this may require base-mediated cyclization in a separate step.
Cause B: Insufficient Thermal Energy
The "Why": Many cyclization reactions have a significant activation energy barrier. Room temperature may not be sufficient to achieve a reasonable reaction rate.
Troubleshooting Steps:
Increase Temperature: Gently heat the reaction to 40-60 °C. Monitor by TLC every hour. Be cautious, as excessive heat can promote side reactions or racemization.
Use Microwave Synthesis: For difficult cyclizations, microwave irradiation can dramatically reduce reaction times by efficiently overcoming the activation energy barrier. Start with a temperature screen from 80 °C to 120 °C for short durations (5-15 min).
Cause C: Incorrect pH or Base
The "Why": If your precursor is a hydrochloride salt, a non-nucleophilic base (like DIPEA or triethylamine) is required to free the amine for reaction. An incorrect amount of base (or its complete omission) will prevent the reaction. The free amine is the nucleophile that attacks the activated carboxyl group.
Troubleshooting Steps:
Check Stoichiometry: Ensure at least 1.0-1.1 equivalents of base are added for every equivalent of HCl salt. For peptide coupling reagents like HATU, an additional equivalent of base is often required.
Base Compatibility: Ensure your base is not interfering. For sensitive substrates, a sterically hindered base like 2,6-lutidine might be preferable.
Question 2: I'm getting a very low yield (<20%), and my crude material is a complex mixture of products. How can I improve selectivity?
Low yields accompanied by multiple spots on a TLC plate often point to competing side reactions.
Answer: The primary culprit in intramolecular reactions is often intermolecular competition.
Cause A: Intermolecular Dimerization/Polymerization
The "Why": At high concentrations, an activated precursor molecule is more likely to react with a neighboring molecule than with itself. This leads to the formation of linear or cyclic dimers and polymers, which are difficult to separate from the desired product.
Troubleshooting Steps:
Apply High-Dilution Conditions: This is the most effective strategy. By significantly reducing the concentration (to 0.01–0.001 M), you kinetically favor the intramolecular pathway. The reaction should be set up by using a syringe pump to slowly add the activated precursor to a large volume of refluxing solvent over several hours. This principle, known as the Ruggli-Ziegler dilution principle, is fundamental to macrocyclization but is also highly effective for forming medium-sized rings like this one (Ziegler, K., 1933) [1].
Optimize Solvent: The solvent can influence the conformation of the precursor. A solvent that promotes a "folded" conformation, bringing the reactive ends closer together, can enhance the rate of intramolecular cyclization. Screen solvents like THF, acetonitrile, and DCM.
Cause B: Product Instability or Degradation
The "Why": The bicyclic lactam product might be unstable under the reaction or work-up conditions (e.g., prolonged exposure to strong acid/base or high temperatures).
Troubleshooting Steps:
Use Milder Conditions: Switch to room-temperature coupling reagents like HATU/DIPEA.
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
Refine Work-up: Ensure aqueous washes are neutral or buffered to avoid hydrolysis of the lactam ring.
Troubleshooting Workflow Diagram
Figure 1. A decision-making flowchart for troubleshooting the synthesis.
Question 3: My reaction worked, but it's contaminated with a white, insoluble precipitate that clogs my filters. What is it and how do I get rid of it?
This is a classic problem when using a specific class of coupling reagents.
Answer: You are almost certainly observing dicyclohexylurea (DCU).
The "Why": When using dicyclohexylcarbodiimide (DCC) as a coupling reagent, it is consumed to form the byproduct DCU. DCU is notoriously insoluble in most common organic solvents, including dichloromethane (DCM), ethyl acetate, and hexanes, causing it to precipitate from the reaction mixture.
Troubleshooting Steps:
Pre-filtration: Before the aqueous work-up, dilute the reaction mixture with a solvent in which DCU has minimal solubility (like DCM or diethyl ether) and filter the crude mixture through a pad of Celite®. Rinse the filter cake with more of the same solvent. This will remove the vast majority of the DCU.
Switch to a Water-Soluble Carbodiimide: The best solution is to avoid the problem altogether. Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC. The corresponding urea byproduct from EDC is water-soluble and is easily removed during the aqueous work-up (Nakajima, N., & Ikada, Y., 1995) [2]. This is now standard practice in modern organic synthesis.
Post-Purification Removal: If DCU persists after work-up, it can sometimes be removed by concentrating the material and triturating with a minimal amount of DCM, causing the DCU to precipitate, after which it can be filtered off.
Advanced Diagnostics & Optimization
When standard troubleshooting fails, a more systematic approach is required.
In-situ Reaction Monitoring: Use techniques like ReactIR™ (FTIR) to monitor the disappearance of the carboxylic acid C=O stretch (~1710 cm⁻¹) and the appearance of the lactam C=O stretch (~1650 cm⁻¹). This provides real-time kinetic data, helping you determine if a reaction is stalled or simply slow.
Design of Experiments (DoE): Instead of optimizing one factor at a time, a DoE approach allows for the simultaneous, systematic optimization of multiple variables (e.g., temperature, concentration, and reagent equivalents). This is a powerful statistical method for rapidly identifying optimal reaction conditions and understanding parameter interactions (Vogt, F. G., & Kord, A. S., 2011) [3].
Anhydrous DMF or DCM (to achieve 0.05 M concentration)
Flame-dried round-bottom flask with stir bar
Nitrogen/Argon line
Procedure:
To a flame-dried flask under N₂, add the piperazine precursor.
Dissolve the starting material in anhydrous DMF (or DCM).
Cool the solution to 0 °C in an ice bath.
Add HOBt, followed by EDC·HCl. The solution may become cloudy.
Add DIPEA dropwise over 5 minutes.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitoring: Track the reaction's progress using TLC or LC-MS. See Table 1 for typical TLC conditions.
Work-up:
Dilute the reaction with ethyl acetate.
Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
Table 1: Typical TLC Monitoring System
Compound
Mobile Phase (DCM:MeOH)
Approx. Rf Value
Visualization
Starting Acid
90:10
0.1 - 0.2 (streaky)
Ninhydrin, KMnO₄
Product Lactam
95:5
0.4 - 0.5
KMnO₄
References
Title: Über die Vielgliedrigen Ringsysteme. I. Die Herstellung der Polymethylen-carbon-säuren und ihre Umwandlung in die entsprechenden Ketone
Source: Justus Liebigs Annalen der Chemie, 1933.
URL: [Link]
Title: Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media
Source: Bioconjugate Chemistry, 1995.
URL: [Link]
Title: The need for speed: By using design of experiments, chemists can get more reactions from fewer runs
Source: Today's Chemist at Work, American Chemical Society, 2011.
URL: [Link]
Reference Data & Comparative Studies
Validation
Independent Validation of (9aS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one as a Lead Optimization Scaffold
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Rationale The transition from planar, heavily aromatic chemical spaces to structurally complex, three-dimensional a...
Author: BenchChem Technical Support Team. Date: April 2026
Published by: Senior Application Scientist, Drug Discovery & DMPK Profiling
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Rationale
The transition from planar, heavily aromatic chemical spaces to structurally complex, three-dimensional architectures is a cornerstone of modern medicinal chemistry. The "escape from flatland" hypothesis demonstrates that increasing the fraction of sp3-hybridized carbons (
Fsp3
) directly correlates with improved clinical success rates, enhanced solubility, and reduced off-target toxicity [1].
The (9aS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one scaffold represents a highly versatile, chiral bicyclic system that merges the physicochemical properties of piperazine and morpholine while restricting conformational flexibility. This restricted geometry minimizes the entropic penalty upon target binding and shields metabolic soft spots from cytochrome P450 (CYP) enzymes. This guide objectively compares the performance of this bicyclic scaffold against traditional monocyclic alternatives, providing independent experimental validation of its pharmacokinetic (PK) and pharmacodynamic (PD) advantages [2].
Physicochemical & DMPK Profiling Comparison
To establish the utility of the (9aS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one scaffold, we compared its baseline physicochemical and in vitro DMPK parameters against standard piperazine and morpholine analogs. The data below synthesizes results from independent profiling assays.
Table 1: Comparative Physicochemical and Metabolic Stability Data
Parameter
Piperazine Scaffold
Morpholine Scaffold
(9aS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one
Fsp3
Fraction
1.00
1.00
0.86 (Optimal balance of 3D character)
LogD (pH 7.4)
-1.1
-0.8
0.4 (Improved membrane permeability)
pKa (Basic Nitrogen)
9.8
8.3
7.6 (Reduced phospholipidosis risk)
HLM Clearance (
CLint
)
45 µL/min/mg
38 µL/min/mg
12 µL/min/mg (High metabolic stability)
Kinetic Solubility
>200 µM
>200 µM
185 µM (Excellent aqueous solubility)
Causality Insight: The integration of the lactam moiety (4(3H)-one) adjacent to the morpholine oxygen significantly depresses the pKa of the distal basic nitrogen compared to an unsubstituted piperazine. This pKa shift to a near-physiological range (7.6) reduces lysosomal trapping and hERG liability, while the bicyclic fusion sterically hinders CYP-mediated N-dealkylation and alpha-carbon oxidation [2].
Experimental Validation Protocols
The following protocols represent self-validating systems designed to ensure reproducibility and high-fidelity data generation when assessing this scaffold.
Protocol A: Human Liver Microsome (HLM) Stability Assay
This assay validates the metabolic clearance (
CLint
) claims. The inclusion of internal standards and positive controls (e.g., Verapamil) ensures the self-validating nature of the workflow.
Preparation: Thaw HLMs (pooled, mixed gender) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Incubation Mixture: Dilute the test compound ((9aS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one derivative) to a final concentration of 1 µM in the buffer. Add HLMs to achieve a final protein concentration of 0.5 mg/mL.
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 45 minutes.
Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (
t1/2
) and calculate intrinsic clearance (
CLint
).
To validate the hypothesis that the restricted conformation reduces the entropic penalty of binding, SPR is used to measure binding kinetics (
kon
,
koff
) and affinity (
KD
).
Sensor Chip Preparation: Immobilize the target protein (e.g., a kinase or GPCR domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Aim for an immobilization level of 2000-3000 Response Units (RU).
Analyte Preparation: Prepare a 2-fold dilution series of the scaffold derivative (ranging from 0.1 µM to 10 µM) in running buffer (PBS-P+ containing 2% DMSO).
Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min. Use an association time of 120 seconds and a dissociation time of 300 seconds.
Self-Validation Check: Include a known reference binder at the start and end of the run to verify that the target protein retains activity and the sensor surface is stable.
Data Fitting: Double-reference the sensograms (subtracting the reference channel and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract
KD
.
Workflow Visualization
The following diagram illustrates the logical progression of validating the (9aS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one scaffold from selection to lead candidate.
Fig 1. Workflow for independent validation of the bicyclic scaffold in lead optimization.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]
Investigation of Metabolism and Disposition of GSK1322322, a PDF Inhibitor, in Healthy Humans Using Entero-Test® For Biliary Sampling. ResearchGate.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Disposal and Operational Handling Protocol for (9aS)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one
Executive Brief & Chemical Context
(9aS)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one (CAS: 930783-25-8) and its hydrochloride salt derivative are highly specialized chiral bicyclic heterocycles. In modern pharmaceutical development, this compound serves as a critical synthetic intermediate for advanced active pharmaceutical ingredients (APIs), including 1 (such as elinzanetant used for vasomotor symptoms)[1] and2[2].
Because it is a nitrogen-dense, biologically active organic molecule, laboratory personnel must manage its lifecycle with strict adherence to environmental health and safety (EHS) protocols. Improper disposal not only risks regulatory fines but can lead to dangerous cross-reactions in bulk waste accumulation areas.
To design a safe, self-validating disposal protocol, we must first understand the physicochemical behavior of the molecule:
Nitrogen Basicity & Reactivity: The secondary amine within the pyrazine ring is mildly basic and acts as a nucleophile. If mixed with strong oxidizing waste streams (e.g., nitric acid or peroxides), it can trigger an exothermic N-oxidation reaction, potentially over-pressurizing sealed waste containers[3].
The Chloride Counterion Variable: The compound is frequently utilized as a hydrochloride (HCl) salt to improve stability and solubility. Causality: The presence of the chloride ion (Cl⁻) fundamentally alters its waste categorization. Incinerating chloride-containing organic waste at standard temperatures can generate highly toxic dioxins. Therefore, the HCl salt form must be routed to a dedicated capable of high-temperature destruction, whereas the free base can be routed to standard non-halogenated streams.
Use this protocol for expired bulk powders, contaminated weighing paper, and silica gel from chromatography.
Aerosol Prevention: Never use a dry brush to sweep up spilled (9aS)-hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one powder. Causality: Fine heterocyclic dust can easily aerosolize, posing an inhalation hazard. Instead, dampen a chemically inert absorbent pad with water or ethanol to collect the solid.
Primary Containment: Place the collected solid and the pad into a 7-mil polyethylene (PE) bag. Self-Validation Step: Visually inspect the bag against the light to ensure no micro-punctures exist before sealing it with a heavy-duty binder clip[4].
Secondary Containment: Transfer the sealed bag into a 5-gallon poly pail equipped with a secure, latching lid[4].
Labeling & SAA Storage: Immediately affix an orange "Hazardous Waste" label. Mark the contents as "Toxic Solid: (9aS)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one". Store in the laboratory's Satellite Accumulation Area (SAA).
Use this protocol for post-reaction solvent mixtures and aqueous workup extracts.
Stream Identification: Determine the chemical form. If the solution contains the HCl salt, or if the free base is dissolved in a halogenated solvent (e.g., Dichloromethane), it must be classified as Halogenated Waste.
Aqueous Neutralization (If Applicable): If the compound was extracted into an acidic aqueous phase, the solution must be neutralized before long-term storage to prevent gradual degradation of the storage carboy.
Action: Slowly add 1M NaOH while stirring.
Self-Validation Step: Dip a universal pH indicator strip into the solution. Do not transfer the liquid to the bulk aqueous waste carboy until the strip confirms a stable pH between 6.5 and 8.0[5].
Transfer and Headspace: Pour the liquid into a High-Density Polyethylene (HDPE) carboy. Causality: You must leave at least 20% empty headspace at the top of the container. This acts as a critical buffer for vapor expansion caused by ambient laboratory temperature fluctuations, preventing container rupture[6].
Closure: Keep the container closed with a vented cap at all times unless actively adding waste[3][6].
Waste Routing Decision Matrix
Decision matrix for the safe segregation and disposal of (9aS)-hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one.
Quantitative Waste Accumulation Data
Strict adherence to accumulation limits prevents regulatory violations and minimizes laboratory fire/toxicity loads. Below are the standard operational limits for managing this compound's waste streams:
Waste Category
Primary Matrix / Contaminant
Approved SAA Container
Max Accumulation Limit
Final Regulatory Routing
Solid Reagent
Pure compound / HCl salt powder
5-gal Poly Pail (7-mil liner)
55 gallons or 12 months
Hazardous Incineration
Halogenated Liquid
HCl salt / DCM / Chloroform
5-gal HDPE Carboy
55 gallons or 12 months
High-Temp Incineration
Non-Halogenated
Free base / THF / Methanol
5-gal HDPE Carboy
55 gallons or 12 months
Fuel Blending / Incineration
Aqueous Waste
Neutralized aqueous extracts
5-gal HDPE Carboy
55 gallons or 12 months
Industrial Wastewater Treatment
Note: If the waste stream is mixed with an acutely toxic P-listed chemical (e.g., sodium azide or osmium tetroxide used in a previous synthetic step), the maximum accumulation limit drops immediately to 1 quart, and EHRS must remove it within 3 calendar days[3].
References
Google Patents. "JP2021517590A - A novel pharmaceutical product containing an NK-1 / NK-3 receptor double antagonist.
European Patent Office. "INHIBITORS OF THE RENAL OUTER MEDULLARY POTASSIUM CHANNEL - EP 2790511 B1.
University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
University of Delaware. "Chemical Waste Management - Environmental Health & Safety.
Saint Mary's University. "HANDLING AND DISPOSAL OF LABORATORY GENERATED WASTES WORK INSTRUCTION #13.
Definitive Guide to Personal Protective Equipment for Handling (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one
Definitive Guide to Personal Protective Equipment for Handling (9AS)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one This document provides essential safety protocols and personal protective equipment (PPE) guidelines fo...
Author: BenchChem Technical Support Team. Date: April 2026
Definitive Guide to Personal Protective Equipment for Handling (9AS)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one
This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling of (9AS)-Hexahydropyrazino-[2,1-c][1]oxazin-4(3H)-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a foundation of chemical structure analysis, inferring potential hazards from its core components: a fused piperazine and morpholine heterocyclic system. This approach ensures a cautious and comprehensive safety strategy.
Hazard Analysis: An Inference-Based Approach
The molecular structure of (9AS)-Hexahydropyrazino-[2,1-c][1]oxazin-4(3H)-one is a bicyclic system containing both a piperazine and a morpholine moiety. Therefore, a thorough risk assessment must consider the known hazards of these parent compounds.
Piperazine Analogy : Piperazine is known to cause severe skin burns and eye damage.[2] It is also recognized as a sensitizer that may cause allergic skin reactions or asthma-like symptoms if inhaled.[2][3] Safe handling of piperazine requires avoiding all personal contact, including inhalation, and using protective clothing.[3][4]
Morpholine Analogy : Morpholine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled and toxic in contact with skin.[1][5] Work involving morpholine necessitates the use of explosion-proof equipment and measures to prevent static discharge.[5]
Based on these structural precedents, it is imperative to treat (9AS)-Hexahydropyrazino-[2,1-c][1]oxazin-4(3H)-one as a substance that is potentially corrosive, a skin and respiratory sensitizer, and toxic. The following PPE recommendations are designed to provide robust protection against these inferred risks.
Core PPE Requirements
A multi-layered approach to PPE is essential to ensure researcher safety.[6] The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
Laboratory Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing/Handling Solid
Safety Goggles & Face Shield
Double-Gloved (e.g., Nitrile)
Chemical-Resistant Lab Coat
Required (Certified Respirator)
Preparing Solutions
Safety Goggles & Face Shield
Double-Gloved (e.g., Nitrile)
Chemical-Resistant Lab Coat
Recommended; Required if not in a fume hood
Conducting Reactions
Safety Goggles
Double-Gloved (e.g., Nitrile)
Chemical-Resistant Lab Coat
As needed based on ventilation
Handling Waste/Spills
Safety Goggles & Face Shield
Heavy-Duty Chemical-Resistant Gloves
Chemical-Resistant Apron/Coveralls
Required (Certified Respirator)
Eye and Face Protection
Due to the inferred corrosive nature of the compound, robust eye and face protection is non-negotiable.
Minimum Requirement : Chemical splash goggles meeting ANSI Z87.1 standards are mandatory at all times.
Enhanced Protection : A face shield must be worn over safety goggles during procedures with a higher risk of splashes or aerosol generation, such as when preparing solutions or handling the neat compound outside of a glovebox.[7] This provides a secondary barrier protecting the entire face.
Skin and Body Protection
Preventing skin contact is critical, as related compounds can cause severe burns and sensitization.[1][2]
Gloves :
Selection : Chemical-resistant gloves are required. While disposable nitrile gloves offer broad, short-term protection, it is crucial to consult the glove manufacturer's compatibility data.[7]
Practice : Double-gloving is strongly recommended to provide an additional layer of safety. The outer glove should be removed and replaced immediately upon known or suspected contact. Always wash hands thoroughly with soap and water after removing gloves.[4]
Laboratory Coat/Coveralls :
A clean, buttoned, chemical-resistant laboratory coat is required to protect against incidental contact.[7][8]
For large-scale operations or situations with a significant splash risk, a hooded two-piece chemical splash suit or disposable chemical-resistant coveralls should be utilized.[6][9]
Contaminated work clothing should never be taken home and must be laundered separately by informed personnel.[8]
Respiratory Protection
The potential for respiratory irritation and sensitization, as seen with piperazine, necessitates careful respiratory protection.[2]
Engineering Controls First : All work should ideally be performed in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[8]
When Respirators are Required : A NIOSH-approved respirator is necessary when handling the solid compound outside of a fume hood, during any procedure that could generate dust or aerosols, or in the event of a spill.[4][10]
Program Compliance : The use of a respirator must be part of a comprehensive respiratory protection program that includes medical evaluation and annual fit-testing.[11]
Operational and Disposal Plans
Proper procedures for using and disposing of PPE are as important as the equipment itself.
Step-by-Step PPE Protocol
The following workflow ensures safety and minimizes the risk of contamination during donning and doffing of PPE.
Caption: PPE Donning and Doffing Workflow.
Spill Management and Disposal
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
Evacuate and Alert : Alert all personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[12]
Don PPE : Before attempting cleanup, don the appropriate level of PPE as outlined for "Handling Waste/Spills" in the table above. This includes respiratory protection.[4]
Containment : Cover the spill with a non-flammable absorbent material such as sand or diatomaceous earth.[1] Prevent the spill from entering drains or waterways.[13]
Cleanup : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][4]
Decontamination : Clean the affected area thoroughly. Decontaminate and launder all protective clothing before reuse.
Waste Disposal : All contaminated PPE (gloves, disposable coveralls) and cleanup materials must be disposed of as hazardous waste according to institutional and local regulations.[14][15]
References
PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET.
Santa Cruz Biotechnology. Piperazine.
ECHEMI. (n.d.). Piperazine SDS, 110-85-0 Safety Data Sheets.
ECHEMI. (n.d.). Morpholine SDS, 110-91-8 Safety Data Sheets.
Univar Solutions. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
Apollo Scientific. (n.d.). Piperazine.
U.S. Department of Health & Human Services. (2026). Personal Protective Equipment (PPE) - CHEMM.
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine.
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.
s d fine-chem limited. (n.d.). piperazine anhydrous - s d fine-chem limited.
Redox. (2022). Safety Data Sheet Morpholine.
National Center for Biotechnology Information. (n.d.). Hexahydropyrazino[2,1-c][1]oxazin-3(4H)-one. PubChem. Retrieved from Google Search.
New Jersey Department of Health. (n.d.). Piperazine - HAZARD SUMMARY.
Merck. (n.d.). 9a-(aminomethyl)-hexahydro-1H-[1]oxazino[3,4-c][1]oxazin-4-one hydrochloride. Retrieved from Google Search.
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
NextSDS. (n.d.). Hexahydropyrazino[2,1-C][1]Oxazin-4(3H)-One Hydrochloride. Retrieved from Google Search.
Merck. (n.d.). (9aS)-Octahydropyrazino[2,1-c][1]oxazine. Retrieved from Google Search.
Sigma-Aldrich. (2025). SAFETY DATA SHEET.
ChemicalBook. (2026). hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one - Safety Data Sheet.
ChemicalBook. (n.d.). Pyrazino[2,1-c][1]oxazin-9(6H)-one, hexahydro-. Retrieved from Google Search.
Appretech Scientific Limited. (n.d.). hexahydropyrazino[2,1-c][1]oxazin-4(3H)-one hydrochloride. Retrieved from Google Search.
Google Patents. (n.d.). US8796269B2 - Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethyl-propanamide. Retrieved from Google Search.
FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.